Methyl lactate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKGGXMPWTOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027197 | |
| Record name | Methyl 2-hydroxypropanoate | |
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Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | Methyl lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
144-145 °C | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
51 °C (124 °F) - closed cup, 121 °F (49 °C) (closed cup) | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in water with decomposition, Soluble in alcohol, ether, Miscible with most organic solvents | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.09 at 19 °C, /Bulk density/ (wt/gal)= 9 LB @ 68 °F | |
| Record name | METHYL LACTATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.6 (Air = 1) | |
| Record name | METHYL LACTATE | |
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Vapor Pressure |
1.85 [mmHg], 3.5 mm Hg at 25 °C | |
| Record name | Methyl lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | METHYL LACTATE | |
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Color/Form |
Colorless, transparent liquid | |
CAS No. |
547-64-8, 2155-30-8 | |
| Record name | Methyl lactate | |
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| Record name | Methyl lactate | |
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| Record name | METHYL LACTATE | |
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| Record name | Propanoic acid, 2-hydroxy-, methyl ester | |
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| Record name | Methyl 2-hydroxypropanoate | |
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| Record name | Methyl lactate | |
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| Record name | Methyl (±)-lactate | |
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| Record name | METHYL LACTATE, DL- | |
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| Record name | METHYL LACTATE | |
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Melting Point |
Freezing Point: approximately -66 °C | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Theoretical and Computational Investigations of Methyl Lactate
Conformational Analysis and Molecular Structure Elucidation
The conformational landscape of methyl lactate (B86563) is complex due to the presence of several rotatable bonds (specifically, the C-C, C-O (hydroxyl), and C-O (ester methyl) bonds), leading to the existence of multiple conformers. Theoretical calculations play a crucial role in identifying these conformers and determining their relative stabilities.
Torsional Barriers and Stable Conformer Identification
Extensive computational studies, employing methods such as DFT (e.g., B3LYP) and MP2 with various basis sets, have been performed to explore the potential energy surface of methyl lactate. core.ac.uknih.govacs.orgpsu.edu These calculations predict the existence of several conformers, with the most stable typically stabilized by intramolecular hydrogen bonding. core.ac.ukpsu.eduresearchgate.netresearchgate.netacs.orgresearchgate.netaip.org
The most stable conformer is consistently identified as SsC, characterized by specific orientations of the H–O–C–C, O–C–C=O, and O=C–O–R3 dihedral angles. core.ac.uk Two other relatively stable conformers, GskC and G'sk'C, have also been identified through calculations and experimental observation. core.ac.uk These conformers differ in their dihedral angles and the nature of their intramolecular hydrogen bonding. core.ac.uk
Torsional barriers associated with the rotation of the hydroxyl and methyl groups have been analyzed using DFT. nih.govacs.org For the most stable conformer, the internal rotation barrier heights for the ester methyl group and the alpha-carbon methyl group have been calculated. nih.gov For instance, at the MP2/aug-cc-pVDZ level of theory, these barriers were calculated to be 5.4 kJ mol⁻¹ and 14.5 kJ mol⁻¹, respectively. nih.gov Experimental determination of the ester methyl group tunneling barrier height using rotational spectroscopy yielded a value of 4.762(3) kJ mol⁻¹. nih.govacs.org
Table 1 presents calculated relative energies for some of the predicted conformers of this compound, illustrating the energy differences between them.
| Conformer | Relative Energy (kJ mol⁻¹) (B3LYP) | Relative Energy (kJ mol⁻¹) (MP2) | Intramolecular H-bond Type |
| SsC | 0.00 | 0.00 | OH···O=C |
| GskC | 7.42 | 5.72 | OH···Oester |
| G'sk'C | 8.06 | 6.23 | OH···Oester |
Note: Values are representative and may vary slightly depending on the specific computational method and basis set used.
Vibrational Spectroscopic Characterization (IR, VCD)
Vibrational spectroscopy, particularly IR and VCD, combined with theoretical calculations, is a powerful tool for characterizing the identified conformers and their presence in different phases. Matrix isolation FTIR spectroscopy has been used to characterize this compound conformers in solid argon and xenon matrices, enabling the full vibrational characterization of the most stable forms. core.ac.uk
VCD spectroscopy, which is sensitive to the chiral nature of this compound, has been employed to study its conformers in solution. aip.orgacs.orgnih.govtorvergata.it By comparing experimental VCD spectra with theoretically calculated spectra for different conformers, researchers can identify the conformers present in solution and their relative populations. aip.orgacs.orgnih.govtorvergata.it
Computational methodologies, such as polarizable Quantum Mechanical/Molecular Mechanics (QM/MM) approaches, have been developed and applied to accurately compute IR and VCD spectra of this compound in solution, showing good agreement with experimental data. nih.govtorvergata.it
Spectroscopic Markers for Conformational States
Specific regions in the vibrational spectra can serve as markers for different conformational states. In the context of VCD spectroscopy, the CH and OH stretching regions have been investigated to identify solution conformations. acs.org The methine-stretching VCD intensity, for example, has been shown to serve as a marker for both absolute configuration and solution conformation in this compound and related molecules. acs.org
Furthermore, theoretical and experimental studies have revealed liquid-state conformational markers in the fingerprint region of IR spectra, which can help distinguish between conformers in solution. researchgate.netaip.org Changes in the relative abundance of conformers upon solvation can lead to qualitatively different IR spectra compared to the gas phase. researchgate.netaip.org
Intermolecular and Intramolecular Hydrogen Bonding Dynamics
Hydrogen bonding plays a significant role in determining the conformational preferences and aggregation behavior of this compound. Both intramolecular and intermolecular hydrogen bonds are important.
OH···O=C Intramolecular Hydrogen Bond Analysis
The most stable conformer (SsC) of this compound is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen (OH···O=C). core.ac.ukacs.orgresearchgate.netaip.org This interaction forms a five-membered ring structure. researchgate.net Theoretical analyses based on electron density topology, natural bond orbital analysis, and visualization of the electrostatic potential energy have been used to investigate the nature of this intramolecular hydrogen bond. acs.orgresearchgate.netfigshare.comnih.gov
Vibrational spectroscopy, particularly in the OH-stretching region, provides experimental evidence for this hydrogen bond. Studies in the vapor phase have shown OH-stretching transitions that correspond to conformers with the OH···O=C intramolecular hydrogen bond. acs.orgresearchgate.netnih.gov The OH-stretching fundamental transition wavenumber for the conformer with the OH···O=C bond was measured at 3574 cm⁻¹. researchgate.net
OH···OCH₃ Intramolecular Hydrogen Bond Analysis
Besides the OH···O=C hydrogen bond, other intramolecular hydrogen bonding interactions can occur in less stable conformers. The GskC and G'sk'C conformers are characterized by a weaker intramolecular hydrogen bond involving the hydroxyl group and the ester oxygen (OH···Oester or OH···OCH₃). core.ac.ukresearchgate.netresearchgate.netaip.orgnih.gov These conformers have higher energies compared to the SsC form. core.ac.uk
Theoretical calculations support the presence of this type of intramolecular hydrogen bond in these minor conformers. researchgate.netresearchgate.netaip.orgnih.gov Vibrational spectroscopy also provides evidence for these conformers, with observed OH-stretching transitions corresponding to the OH···Oester interaction. acs.orgresearchgate.netnih.gov The OH stretching frequency for the conformer with a hydrogen bond to the divalent O acceptor (ester oxygen) was observed at 3644 cm⁻¹. researchgate.net
The relative stability difference between the conformer with the OH···O=C intramolecular hydrogen bond and the conformer with the OH···Oester bond has been calculated, indicating the stronger nature of the interaction with the carbonyl oxygen. researchgate.net
Homo- and Hetero-Intermolecular Association Studies (e.g., Dimers, Clusters)
Computational studies have explored the self-aggregation of this compound molecules (homo-association) and their interactions with other molecules, such as solvents (hetero-association). These investigations often focus on the formation and stability of dimers and larger clusters, primarily driven by hydrogen bonding interactions.
Theoretical studies, including those using Density Functional Theory (DFT) and MP2 calculations, have been performed to model the explicit hydrogen-bonding interactions among this compound molecules. researchgate.netaip.org Geometry optimization has been carried out for the most stable conformers of the this compound dimer. researchgate.net In carbon tetrachloride solution, both this compound monomers and dimers have been identified as main species, with relative abundances of 65% and 35%, respectively, in a 2M solution, based on combined experimental and theoretical studies. researchgate.netaip.org
Chirality self-recognition in this compound dimers has also been investigated through a combination of rotational spectroscopy and extensive theoretical calculations. acs.orgscilit.com These studies identified homochiral and heterochiral binary conformers, revealing different nuclear tunneling dynamics and highlighting chirality-driven symmetry preferences. acs.orgscilit.com The agreement between experimental and theoretical values for rotational constants and other parameters allowed for the unambiguous identification of these conformers. acs.org
Solvation Effects on this compound Structure and Interactions
The presence of a solvent significantly influences the structural preferences and interactions of this compound due to solute-solvent hydrogen bonding and other intermolecular forces. Computational methods are crucial for understanding these solvation effects.
This compound exhibits different conformational preferences in the gas phase compared to solution. In the gas phase, the most abundant conformer (often denoted ML1) is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen (OH⋯O=C). researchgate.netresearchgate.netaip.orgnih.gov
Upon solvation, particularly in protic solvents like water and methanol (B129727), this intramolecular hydrogen bond can be disrupted by the formation of intermolecular hydrogen bonds with solvent molecules. researchgate.netresearchgate.netaip.orgnih.gov This disruption leads to a shift in the conformational distribution, favoring conformers where the hydroxyl group is in a gauche orientation, allowing for intermolecular hydrogen bonding with the solvent. researchgate.netresearchgate.netaip.orgnih.gov For instance, the relative abundance of the ML1 conformer decreases significantly from approximately 96% in the gas phase to about 51% in water and 92% in methanol. researchgate.netaip.orgnih.gov Similar transitions are observed for minor conformers (ML2 and ML3), which are characterized by an OH⋯OCH3 intramolecular hydrogen bond in the gas phase. researchgate.netaip.orgnih.gov
Computational studies of solvation effects on this compound utilize both explicit and continuum solvent models. Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, accounting for long-range electrostatic interactions. researchgate.netacs.orgnih.govacs.org This approach is computationally less demanding and can provide insights into the general influence of solvent polarity on the solute's electronic structure and conformational energies. rsc.org
Explicit solvent models, on the other hand, include individual solvent molecules interacting directly with the solute. researchgate.netaip.orgresearchgate.netacs.orgnih.govacs.org This approach allows for the detailed investigation of specific solute-solvent hydrogen bonds and the formation of explicit solvation shells. researchgate.netaip.orgresearchgate.netacs.orgnih.govacs.org While computationally more expensive, explicit models can capture short-range, specific interactions that are crucial for accurately describing the solvation environment and its effects on the solute's properties, such as conformational transitions and vibrational spectra. researchgate.netaip.orgnih.govrsc.org Some studies combine implicit and explicit approaches to incorporate solvation effects comprehensively. researchgate.netaip.orgnih.gov
Computational studies have specifically investigated small clusters of this compound with water and methanol molecules to understand the nature of hetero-intermolecular interactions. researchgate.netacs.orgnih.govacs.org These studies involve optimizing the geometries of clusters with varying numbers of solvent molecules (e.g., this compound-(methanol)N clusters with N=1, 2, and 3) and calculating their binding energies. researchgate.netresearchgate.netacs.orgnih.govacs.orgnih.gov
Research has shown that in methanol solution, binary (this compound-methanol) and quaternary clusters can dominate, alongside a smaller amount of the this compound monomer. researchgate.netaip.org Explicit water molecules can disrupt the intramolecular hydrogen bond in this compound, forming intermolecular hydrogen bonds with the hydroxyl and carbonyl groups. researchgate.netresearchgate.netaip.orgnih.gov Molecular dynamics simulations of aqueous solutions predict that the population and lifetime of different hydrogen-bonded this compound-water complexes are influenced by their interaction energies. acs.orgacs.org Although dihydrate insertion complexes may have higher populations than monohydrate complexes, their lifetime can be shorter. acs.orgacs.org
Computational studies have also explored the binding energies of this compound/water and this compound/methanol small clusters. researchgate.netacs.orgnih.govacs.org These calculations help quantify the strength of the intermolecular interactions and the stability of the formed clusters.
| Cluster Type | Calculated Binding Energy (kJ/mol) | Computational Method | Reference |
| This compound Dimer | Data from specific studies would be inserted here | DFT/MP2 | researchgate.netresearchgate.netacs.orgnih.govacs.orgnih.gov |
| This compound-Water (1:1) | Data from specific studies would be inserted here | DFT/MP2 | researchgate.netacs.orgnih.govacs.org |
| This compound-Methanol (1:1) | Data from specific studies would be inserted here | DFT/MP2 | researchgate.netresearchgate.netacs.orgnih.govacs.orgnih.gov |
| This compound-Methanol (1:2) | Data from specific studies would be inserted here | DFT/MP2 | researchgate.netnih.gov |
Explicit and Continuum Solvent Models in Quantum Chemistry
Quantum Chemical Modeling Approaches
Quantum chemical methods are fundamental tools for investigating the electronic structure, geometry, and interactions of this compound.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying this compound. researchgate.netaip.orgresearchgate.netaip.orgnih.govacs.orgnih.govacs.orgnih.govcore.ac.ukbac-lac.gc.ca DFT calculations are employed to analyze torsional barriers and determine the most stable conformers of this compound in both the gas phase and solution. researchgate.netacs.orgnih.govacs.org DFT is also applied to study short-range features, including intra- and intermolecular hydrogen bonding. researchgate.netacs.orgnih.govacs.org
Specific applications of DFT in this compound studies include:
Analyzing torsional barriers and conformer stability. researchgate.netacs.orgnih.govacs.org
Investigating intramolecular hydrogen bonding through analyses like electron density topology and natural bond orbital analysis. acs.org
Modeling explicit hydrogen-bonding interactions in this compound dimers and clusters with solvents like methanol. researchgate.netaip.orgnih.gov
Calculating interaction energies of this compound dimers and this compound-solvent clusters. researchgate.netacs.orgnih.govacs.org
Simulating vibrational spectra (IR, VCD) which are then compared to experimental data to validate computational models and understand solvent effects on spectral properties. researchgate.netaip.orgaip.orgnih.govrsc.orgnih.govbac-lac.gc.ca
Various DFT functionals and basis sets are utilized, such as B3LYP with basis sets like 6-311++G(**) or 6-31++G(d,p), often combined with post-HF methods like MP2 for comparison or refinement of energy calculations, particularly for larger clusters. researchgate.netaip.orgresearchgate.netacs.orgnih.govacs.orgnih.govcore.ac.uk DFT calculations, sometimes combined with continuum solvent models like PCM or explicit cluster models, are essential for understanding the changes in this compound's structure and properties upon solvation. researchgate.netacs.orgnih.govacs.orgrsc.org
Here is a sample table summarizing computational methods and their applications:
| Computational Method | Application Areas | Examples in this compound Studies | References |
| DFT | Conformational Analysis, Intramolecular H-bonding, Intermolecular Interactions, Vibrational Spectra | Torsional barriers, Conformer stability (gas/solution), Dimer/Cluster interactions, IR/VCD spectra | researchgate.netaip.orgresearchgate.netaip.orgnih.govacs.orgnih.govacs.orgrsc.orgnih.govcore.ac.ukbac-lac.gc.caacs.org |
| MP2 | Energy calculations, often for comparison/refinement with DFT | Relative energies of conformers and clusters | researchgate.netaip.orgresearchgate.netnih.govcore.ac.uk |
| Molecular Dynamics | Medium- and large-range effects, structural and dynamic properties in liquid phase | Radial distribution functions, dynamic aspects of pure and mixed fluids, cluster populations/lifetimes | researchgate.netaip.orgresearchgate.netacs.orgnih.govacs.orgacs.orgacs.org |
| Continuum Models (e.g., PCM) | Solvation effects (long-range electrostatics) | Effect of solvent polarity on structure and H-bonding | researchgate.netacs.orgnih.govacs.orgrsc.org |
| Explicit Cluster Models | Specific solute-solvent interactions, solvation shells | This compound-water/methanol clusters, disruption of intramolecular H-bonds | researchgate.netaip.orgresearchgate.netaip.orgnih.govacs.orgnih.govacs.orgnih.govacs.orgacs.org |
Ab Initio Quantum Chemical Calculations
Ab initio quantum chemical calculations, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been extensively applied to study this compound. These methods are used to analyze the molecule's conformational space by examining torsional barriers arising from the rotation of hydroxyl and methyl groups. researchgate.netnih.govcore.ac.ukacs.orgacs.org Such calculations help establish the most stable conformers of this compound in the gas phase and in solution. researchgate.netnih.govacs.orgacs.org
Furthermore, ab initio computations have been performed on this compound dimers and small clusters with solvents like methanol and water. researchgate.netnih.govacs.orgacs.org These studies are crucial for understanding short-range intermolecular interactions, including hydrogen bonding, and how the surrounding solvent affects both intramolecular and intermolecular hydrogen bonding through approaches like the polarizable continuum model. researchgate.netnih.govacs.orgacs.org Theoretical investigations using these methods have also explored conformer interconversion pathways. core.ac.uk High-level quantum chemical studies have specifically investigated this compound-water complexes in aqueous solutions, revealing insights into their predominant forms. acs.orgnih.gov Ab initio analyses have also been utilized in the study of vibrational circular dichroism spectra of this compound in water. uni-halle.de
Molecular Dynamics Simulations for this compound Systems
Classical molecular dynamics (MD) simulations are a powerful tool used to study the dynamic aspects and structural information of this compound in various phases and mixtures. researchgate.netnih.govacs.orgacs.org These simulations provide a way to investigate medium- and large-range effects at a lower computational cost compared to extensive ab initio calculations. researchgate.netnih.govacs.orgacs.org
Pure Fluid Dynamics and Structure
Molecular dynamics simulations have been conducted on pure this compound fluid under different pressure and temperature conditions. researchgate.netnih.govacs.orgacs.org These simulations help to understand the dynamic behavior and structural organization of this compound molecules in isolation. The behavior of this compound in pure fluids is significantly influenced by its intramolecular hydrogen bonding ability and the potential for homo-association between molecules. researchgate.netnih.govacs.orgacs.org
Mixed Fluid Dynamics and Structural Information
MD simulations have also been applied to study mixtures of this compound with other solvents, such as water and methanol, at varying compositions. researchgate.netnih.govacs.orgacs.org These studies provide insights into the dynamic aspects and structural arrangement of molecules in mixed fluids. The behavior of this compound in these mixtures is affected by the possibility of hetero-intermolecular association with the solvent molecules. researchgate.netnih.govacs.orgacs.org Atomistic molecular dynamics simulations of aqueous solutions of this compound have predicted the population and lifetime of different hydrogen-bonded this compound-water complexes, indicating that their stability is dictated by their interaction energies. acs.orgnih.gov Molecular dynamics simulations are broadly used to study the interaction between solute and solvent molecules in mixtures. acs.org
Synthetic Methodologies for Methyl Lactate Production
Esterification of Lactic Acid with Methanol (B129727)
The esterification of lactic acid with methanol is a primary route for methyl lactate (B86563) synthesis. This reaction typically involves the condensation of the carboxyl group of lactic acid with methanol to form the ester and water. nih.gov
Kinetic Studies of Esterification Reactions
Kinetic studies of the esterification of lactic acid with methanol provide crucial insights into reaction rates and mechanisms. The esterification of an aqueous solution of lactic acid with methanol is a reversible reaction. metu.edu.trmetu.edu.tr The presence of excess water in the reaction mixture can significantly limit the conversion due to chemical reaction equilibrium limitations. metu.edu.trmetu.edu.tr
Studies have investigated the kinetics of this reaction both in the absence and presence of catalysts. metu.edu.tr For instance, the esterification kinetics using a cation exchange resin as a heterogeneous acid catalyst have been studied in a stirred batch reactor at various temperatures (323 K, 333 K, 343 K, 353 K) under atmospheric pressure. researchgate.net The effect of reaction temperature and catalyst loading on the reaction rate has been investigated, while catalyst size and stirring speed were found to have no significant effects on the reaction rate. researchgate.net The reaction rate data can be correlated with kinetic models, such as a pseudo-homogeneous catalysis model. researchgate.net
In reactive distillation systems, the kinetics of lactic acid esterification with methanol have also been explored. researchgate.netupb.ro The reaction can be modeled as a two-step reversible reaction. mdpi.comdntb.gov.ua
Catalytic Systems for Lactic Acid Esterification
Various catalysts are employed to enhance the rate and yield of the esterification of lactic acid with methanol. Acid catalysts are commonly used in this process. researchgate.netgoogle.com
Heterogeneous acid catalysts, such as ion exchange resins, have been investigated for their effectiveness. metu.edu.trresearchgate.net For example, the ion-exchange resin Lewatit SPC-112 H+ has been used in an absorption column for the reaction of 10% lactic acid with methanol. metu.edu.tr
Homogeneous acid catalysts, such as sulfuric acid, are also used in industrial production. upb.rogoogle.com However, the use of sulfuric acid can lead to environmental concerns.
Recent research has explored the use of metal-based catalysts and bimetallic systems. A Cu modified Au/γ-Al₂O₃ catalyst has been designed for the oxidative esterification of 1,2-propanediol to methyl lactate in an alkali-free methanol system. rsc.org This catalyst exhibited higher this compound selectivity compared to the monometallic Au/γ-Al₂O₃ catalyst, indicating a synergistic effect between Au nanoparticles and Cu species. rsc.org
Other catalytic methods for producing this compound or lactic acid derivatives from sugars and their derivatives have also been summarized, with various catalysts yielding this compound from glucose. nih.gov
Process Optimization of Esterification Parameters (e.g., Temperature, Molar Ratio, Time)
Optimization of the esterification process involves studying the effects of various operating parameters on the yield and conversion of this compound. Key parameters include reaction temperature, molar ratio of reactants, and reaction time. researchgate.netijirset.com
Studies have been conducted under different conditions, including conventional batch reactors and reactive distillation systems. In batch reactive distillation, the molar ratio of methanol to lactic acid can be varied, and higher molar ratios generally lead to increased conversion of lactic acid. upb.ro The reaction time is also a critical factor, with studies indicating that maximum conversion can be reached within a specific time frame. upb.ro
Optimization studies using methods like two-factorial design have been applied to determine effective factors for obtaining higher conversion of this compound, such as temperature, pressure, and mole ratio. researchgate.net For instance, one study found optimal conditions at a 1:8 mole ratio (lactic acid to methanol), 110°C temperature, and 6 hours reaction time under a supercritical state of carbon dioxide. researchgate.net
In reactive distillation, the yield of this compound can be increased by increasing the methanol:lactic acid molar ratio and the height of the packing bed. upb.ro The highest yields have been reported at specific molar ratios and column configurations. upb.ro
Data from optimization studies can be used to develop mathematical models that correlate this compound yield with parameters like reactant molar ratio and the number of theoretical plates in a distillation column. upb.ro
Alcoholysis/Depolymerization of Polylactic Acid (PLA)
Alcoholysis, specifically methanolysis, of polylactic acid (PLA) is a significant method for the chemical recycling and production of this compound. This process involves breaking the ester bonds within the PLA polymer chain using methanol, yielding this compound as the primary product. nih.govacs.org Methanol is widely utilized due to its molecular compactness and potent nucleophilic properties. nih.govacs.org
Catalyst Development for PLA to this compound Conversion
The development of effective catalysts is crucial for the efficient alcoholysis of PLA to this compound. Various types of catalysts have been explored, including metallic organic complexes, organic bases, and ionic liquids. nih.govacs.org
Metal-based catalysts have shown significant activity. Zinc-based catalysts, such as zinc acetate (B1210297) (Zn(OAc)₂) and amino monophenol zinc complexes (Zn(IMP)₂), have been reported to catalyze PLA alcoholysis, yielding high percentages of this compound under various conditions, including microwave radiation. nih.govacs.org ZnCl₂ was also an early catalyst used for the methanolysis of PLA. nih.govacs.org Other metal catalysts like bismuth salicylate (B1505791) and magnesium ethoxide have also been employed. nih.govacs.org
Organocatalysis using compounds like 4-dimethylaminopyridine (B28879) (DMAP) and triazabicyclodecene (TBD) has been demonstrated, sometimes in combination with metal catalysts, showing synergistic effects on reaction rates. mdpi.comdntb.gov.ua
Ionic liquids have also been investigated as catalysts for PLA methanolysis, achieving high conversions. acs.orgtypeset.io
Recent research highlights the development of simple catalytic systems, such as using MHMDS, to rapidly and selectively depolymerize PLA into this compound at room temperature with high selectivity and optical purity. typeset.io
Kinetic and Thermodynamic Studies of PLA Alcoholysis
Kinetic and thermodynamic studies provide a deeper understanding of the PLA alcoholysis process. The kinetics of the transesterification of PLA with methanol catalyzed by various complexes, such as Zn(II) complexes, have been studied experimentally and numerically. acs.orgnih.govlsbu.ac.uk
The reaction is often modeled as a two-step reversible reaction. mdpi.comdntb.gov.ua Kinetic parameters, including activation energies, have been estimated for different catalytic systems and conditions. mdpi.comdntb.gov.ualsbu.ac.uk For instance, activation energies for PLA methanolysis catalyzed by Zn(OAc)₂ coupled with TBD have been reported. mdpi.comdntb.gov.ua
Studies have investigated the effect of temperature on the reaction rate, observing increases in rate with increasing temperature for certain catalysts, consistent with Arrhenius dependency. acs.orgnih.govlsbu.ac.uk However, non-Arrhenius kinetics with variable activation energy have also been observed for other catalysts, potentially due to the formation of new catalyst species or intermediate complexes. acs.orgnih.govlsbu.ac.uk
The reaction rate can be influenced by factors such as catalyst concentration and the molar equivalents of methanol used. mdpi.comdntb.gov.ua Higher catalyst loading and increased methanol equivalents can lead to increased reaction rates up to a certain point. mdpi.comdntb.gov.ua
Influence of Operating Parameters on Depolymerization Yield and Selectivity
The depolymerization of poly(lactic acid) (PLA) to produce this compound involves breaking down the polymer chains, typically through methanolysis. The efficiency and outcome of this process are significantly influenced by several operating parameters. Studies have investigated the impact of factors such as temperature, catalyst concentration, PLA concentration, and even physical characteristics like PLA particle size and stirring speed. sci-hub.se
Research using a Zn(II) complex catalyst demonstrated that temperature and catalyst concentration are among the strongest factors affecting the yield of this compound. sci-hub.se For instance, higher temperatures generally lead to faster degradation of PLA. acs.org One study showed that at 40 °C, achieving a high yield of this compound required over 15 hours, while at 130 °C, high conversion was observed within 30 minutes, albeit with slightly lower selectivity compared to reactions in a tetrahydrofuran/methanol mixture. acs.org
Catalyst concentration also plays a crucial role. Increasing the catalyst concentration typically enhances the reaction rate and this compound yield. sci-hub.se The type of catalyst is also critical, with different catalysts exhibiting varying activity and selectivity under similar conditions. For example, a Zn(II) complex catalyst showed high selectivity and yields (>94%) depending on temperature and reaction time when used for the methanolysis of end-of-life PLA. Other catalysts, such as Sn(Oct)₂ and various metal-based catalysts, have also been explored, with reaction temperatures varying widely (80-260 °C) to achieve high lactate yields. nih.gov
The concentration of PLA can also impact the reaction, with studies exploring concentrations ranging from 0.05 to 0.2 g/mL. acs.org Physical parameters like PLA particle size and stirring speed have also been investigated to understand their influence on mass transfer limitations within the reaction system. sci-hub.se
Data from a study on the degradation of a PLA cup using a Zn(II) complex catalyst illustrates the effect of temperature on conversion and yield:
| Temperature (°C) | Reaction Time (min) | PLA Conversion (%) | This compound Yield (%) |
| 40 | 360 | Not specified | Not specified |
| 50 | Not specified | Faster degradation | Not specified |
| 130 | 30 | 97 | 63 |
Note: Data compiled from snippets acs.org and sci-hub.se. Specific yield and conversion at 40°C and 50°C after 360 min were not explicitly available in the snippets.
Scale-Up Considerations for PLA Depolymerization
Scaling up the chemical recycling of PLA to this compound for industrial application requires careful consideration of several factors beyond laboratory-scale observations. While initial studies might be conducted on small quantities (e.g., 0.25 g of PLA), scaling up to larger batches (e.g., 50 g) is a necessary step to understand the challenges involved in a larger-scale process. sci-hub.seacs.org
Key considerations for scale-up include further understanding the role of operating conditions, catalyst and polymer concentration, mass transport, and kinetic effects. sci-hub.seacs.org Achieving efficient mixing and heat transfer becomes more critical at larger scales. The dissolution of PLA can also be a limiting factor, and strategies to enhance dissolution, such as using co-solvents or increasing temperature, need to be effective and economically viable for large-scale operations. acs.org
The presence of additives in end-of-life PLA materials, which can vary significantly depending on the product's original use, also presents a challenge for scale-up. nih.gov These additives can potentially interfere with the catalytic process or contaminate the this compound product, requiring additional separation or purification steps in a large-scale setting. nih.gov Despite the presence of unknown additives and uncontrolled particle size in end-of-life PLA, kinetic models developed from virgin PLA have shown reasonable accuracy in predicting conversion, selectivity, and yield during the catalyzed methanolysis, suggesting that with appropriate adjustments, the process can be applied to waste materials.
Different catalysts and reaction conditions have been explored with scalability in mind. For instance, using sulfuric acid as a catalyst at temperatures between 150 and 190 °C has been patented for achieving high conversion to alkyl lactates within 2 hours. sci-hub.seacs.orgnih.gov The use of ionic liquids for PLA methanolysis has also shown high conversions (97%). nih.gov However, the complexity of catalyst preparation or the need for extreme conditions (high temperature and pressure) can sometimes complicate scale-up or increase energy consumption. acs.orgmdpi.com Continuous flow processes are also being explored as a potential method for scalable depolymerization of PLA. rsc.org
Catalytic Conversion of Biomass-Derived Feedstocks to this compound
The catalytic conversion of biomass-derived feedstocks offers a sustainable route for producing this compound. This involves transforming various sugars and related compounds present in biomass into the desired product through a series of chemical reactions.
Retro-Aldol Reactions of Monosaccharides (e.g., Glucose, Fructose)
The conversion of monosaccharides like glucose and fructose (B13574) to this compound often involves retro-aldol reactions as a key step. ncsu.edursc.orgmdpi.comrsc.org Glucose is typically first isomerized to fructose, a process often facilitated by Lewis acid catalysts. ncsu.edumdpi.com Fructose then undergoes a retro-aldol condensation, cleaving the carbon chain into smaller fragments, primarily dihydroxyacetone (DHA) and glyceraldehyde (GLA). rsc.org These trioses can then be further converted to this compound through dehydration, tautomerization, and 1,2-H shift processes. rsc.orgrsc.org
Studies have investigated the catalytic activity of different Sn-zeolites and reaction conditions for the conversion of various sugars. For instance, Sn-Beta zeolites have demonstrated outstanding activity in transforming complex sugar mixtures, including those mimicking hemicellulose, into this compound. csic.esacs.orgresearchgate.netnih.govacs.org Research on glucose conversion catalyzed by SnCl₄·5H₂O in a methanol/water co-solvent system achieved a high this compound yield of 75.9% by optimizing the water content. rsc.org
The reaction pathway from glucose to this compound involves several steps:
Isomerization of glucose to fructose. ncsu.edumdpi.com
Retro-aldol cleavage of fructose to dihydroxyacetone (DHA) and glyceraldehyde (GLA). rsc.org
Conversion of DHA and GLA to this compound through dehydration and hydrogen migration steps. ncsu.edursc.orgrsc.org
Data on this compound yields from glucose conversion using different catalysts highlight the effectiveness of various catalytic systems:
| Catalyst | Substrate | Temperature (°C) | Solvent | This compound Yield (%) |
| SnCl₄·5H₂O | Glucose | Not specified | H₂O/MeOH | 75.9 |
| Dealuminated K-Sn-H-Y-30 | Glucose | 150 | Not specified | 72 |
| Sn-Beta | Glucose | 180 | MeOH/H₂O | 71.2 (with MVG) |
| Sn(salen)/octylmethyl imidazolium (B1220033) bromide | Glucose | 160 | Not specified | 68 |
Note: Data compiled from snippets rsc.orgresearchgate.netnih.govresearchgate.net. Some solvent compositions or specific conditions were not fully detailed in the snippets.
Dehydrogenation and Isomerization of Glycerol (B35011) to this compound
Glycerol, a significant byproduct of biodiesel production, can also be catalytically converted to this compound. This conversion typically involves a sequence of dehydrogenation and isomerization steps. nih.govacs.org
The process generally begins with the dehydrogenation of glycerol to form trioses, specifically dihydroxyacetone (DHA) and glyceraldehyde (GLA). nih.govacs.orgfrontiersin.org This step is often catalyzed by noble metal catalysts, such as supported Au, Pt, or Pd nanoparticles, sometimes under an oxidative atmosphere. nih.govacs.org Following the formation of trioses, solid acids, particularly those with Lewis and mild Brønsted acid sites, catalyze the isomerization and rearrangement of DHA and GLA to produce this compound. nih.govacs.orgresearchgate.net
Multifunctional catalytic systems, combining different catalytic functionalities, have been developed for the one-pot conversion of glycerol to this compound. For instance, systems consisting of Au nanoparticles supported on metal oxides (like Au/CuO) mixed with solid acids (like Sn-MCM-41 or Sn-Beta zeolite) have shown promising results. nih.govacs.orgmdpi.com In such systems, the Au catalyst promotes the initial oxidation of glycerol to trioses, while the solid acid component catalyzes the subsequent rearrangement to this compound. nih.govacs.org
Optimizing the catalyst composition and reaction conditions is crucial for achieving high this compound yields and selectivity from glycerol. Studies have investigated the influence of factors such as the type of supported metal catalyst, the nature and acidity of the solid acid component, temperature, and oxygen pressure. nih.govacs.orgmdpi.com For example, a combination of Au/CuO and Sn-Beta catalyst achieved a 59% yield of this compound from glycerol at 363 K under 1.6 MPa of O₂ after 6 hours. mdpi.com
The conversion of glycerol to this compound involves the following key steps:
Dehydrogenation of glycerol to dihydroxyacetone (DHA) and glyceraldehyde (GLA). nih.govacs.orgfrontiersin.org
Isomerization and rearrangement of DHA and GLA to this compound. nih.govacs.orgresearchgate.net
Research findings on glycerol conversion to this compound using a combined catalytic system:
| Catalytic System | Feedstock | Temperature (K) | Pressure (MPa O₂) | Reaction Time (h) | This compound Yield (%) |
| Au/CuO + Sn-Beta | Glycerol | 363 | 1.6 | 6 | 59 |
Note: Data compiled from snippet mdpi.com.
Valorization of Hemicellulose and Other Complex Sugar Mixtures
Hemicellulose, a major component of lignocellulosic biomass, and other complex sugar mixtures represent abundant and renewable feedstocks for this compound production. The valorization of these complex substrates typically involves breaking down the polysaccharides into their constituent monosaccharides (both hexoses and pentoses) followed by their conversion to this compound. csic.esacs.orgresearchgate.netnih.govacs.org
Sn-containing zeolites, particularly Sn-Beta, have shown significant potential for the direct conversion of complex sugar mixtures emulating different hemicelluloses (such as those from sugar cane bagasse, Scots pine, and white birch) into this compound. csic.esacs.orgresearchgate.netnih.govacs.org These catalysts are effective in catalyzing both retro-aldol reactions and aldol (B89426) condensation pathways, allowing for the conversion of a variety of sugars into α-hydroxy methyl esters, with this compound often being the predominant product. csic.esacs.orgnih.gov
Studies have shown that Sn-Beta zeolites exhibit shape selectivity, which helps in controlling the distribution of the produced α-hydroxy methyl esters, favoring the formation of this compound and methyl vinyl glycolate (B3277807) in similar proportions, even from mixtures with varying sugar compositions. csic.esacs.orgresearchgate.netnih.govacs.org The conversion of real hemicellulose hydrolysate has also been demonstrated, confirming the applicability of these catalytic systems to actual biomass feedstocks. csic.esnih.govacs.org
While hexoses are readily converted to this compound, the conversion of pentoses can also yield this compound, although sometimes with slightly lower yields and a higher proportion of byproducts like glycolaldehyde (B1209225) dimethyl acetal. researchgate.net This is consistent with reaction pathways involving the retro-aldol condensation of pentoses to form a triose and glycolaldehyde. researchgate.net
The catalytic conversion of complex sugar mixtures involves:
Hydrolysis of polysaccharides (hemicellulose) into monosaccharides. ncsu.edu
Conversion of hexoses (e.g., glucose, fructose) and pentoses (e.g., xylose) to this compound through retro-aldol and other related reactions. csic.esacs.orgresearchgate.netnih.govacs.org
Research on the conversion of different sugar types over Sn-Beta catalyst highlights the yields obtained:
| Catalyst | Substrate Type | This compound Yield (%) | Other Products (e.g., Methyl Vinyl Glycolate, Glycolaldehyde Dimethyl Acetal) |
| Sn-Beta | Hexoses | ~50 | Not specified |
| Sn-Beta | Pentoses | ~40 | Higher yields of glycolaldehyde dimethyl acetal |
| Sn-Beta | Complex Sugar Mixtures (emulating hemicellulose) | High (proportion similar to methyl vinyl glycolate) | Methyl vinyl glycolate |
Note: Data compiled from snippets csic.esacs.orgresearchgate.netnih.govacs.org. Specific yields from complex mixtures were described as "very similar proportions" to methyl vinyl glycolate rather than exact percentages.
This compound (MLA) is a versatile chemical compound with various applications, including its use as a green solvent and a precursor for biodegradable polymers like polylactic acid. The synthesis of this compound often involves catalytic processes, particularly the conversion of biomass-derived feedstocks such as glycerol and various sugars. This article focuses on the catalytic chemistry involved in this compound synthesis, specifically highlighting heterogeneous and homogeneous catalytic approaches.
Heterogeneous Catalysis for this compound Synthesis
Heterogeneous catalysis is widely explored for this compound synthesis due to the ease of catalyst separation and potential for reusability. Various solid catalysts have been investigated, with a significant focus on materials containing Lewis and Brønsted acid sites.
Tin-Functionalized Zeolites (e.g., Sn-β, Sn-USY, Sn-MWW, Sn-MFI, Sn-MOR)
Tin-containing zeolites, particularly Sn-Beta (Sn-β), have demonstrated high catalytic activity and selectivity in the conversion of sugars and glycerol to this compound. These zeolites possess Lewis acid sites attributed to framework-incorporated tin species, which are crucial for key reaction steps like isomerization and retro-aldol condensation. mdpi.comnih.govresearchgate.net
Sn-β: Sn-β zeolite is one of the most studied catalytic systems for this compound synthesis from various aldoses (hexoses and pentoses) and dihydroxyacetone (DHA). mdpi.comacs.orgnih.gov Studies have shown high this compound yields, with almost quantitative yields achieved from DHA over Sn-β. acs.orgnih.gov The hierarchical porosity in some Sn-Beta materials can improve mass transfer rates, leading to enhanced catalytic activity. mdpi.comresearchgate.net The synthesis method and tin source can influence the catalytic performance of Sn-β. mdpi.com For instance, Sn-β prepared using SnCl₄ has shown promising results. mdpi.com
Sn-USY: Tin-containing USY (Sn-USY) zeolites have also been investigated for the conversion of glucose to this compound. acs.orgcsic.es Ion exchange with alkali metals, such as potassium, in Sn-USY can tune the acidity and improve selectivity by neutralizing Brønsted acid sites, which can suppress side reactions. acs.orgcsic.es Potassium-exchanged Sn-USY zeolites have shown high this compound yields from glucose. acs.orgcsic.es
Sn-MWW: Sn-MWW zeolites have been reported as highly active and recyclable catalysts for sugar conversion to this compound and lactic acid. unizar.esnih.gov
Sn-MFI: Sn-MFI zeolites are also effective solid catalysts for the conversion of dihydroxyacetone to this compound. researchgate.netnankai.edu.cn
Sn-MOR: Sn-MOR zeolites have shown activity in the conversion of medium pore size zeolites to this compound, although yields might be lower compared to other Sn-zeolites like Sn-Beta. researchgate.net
The catalytic performance of Sn-zeolites is influenced by factors such as Sn content, the nature of acid sites (Lewis vs. Brønsted), and textural properties like mesoporosity. mdpi.comresearchgate.netmdpi.comacs.org
Ion-Exchange Resins (e.g., Amberlyst 15)
Ion-exchange resins, particularly in their acidic form, can catalyze the esterification of lactic acid with methanol to produce this compound. metu.edu.trcore.ac.uk Amberlyst 15 is a commonly used ion-exchange resin catalyst for esterification reactions, including the synthesis of this compound. metu.edu.trcore.ac.uklsbu.ac.ukresearchgate.netacs.org These resins are effective heterogeneous acid catalysts, offering advantages in terms of separability and reusability compared to homogeneous acid catalysts like sulfuric acid. metu.edu.trcore.ac.uk Studies on the esterification of lactic acid with methanol or ethanol (B145695) catalyzed by Amberlyst 15 have investigated reaction kinetics and the influence of parameters like temperature and catalyst loading. metu.edu.trresearchgate.netacs.org
Metal Oxide Catalysts (e.g., Au-CuO)
Metal oxide catalysts, often in combination with noble metals, are used in the oxidative conversion of glycerol to this compound. For instance, a combination of Au-CuO and Sn-Beta has been explored for the oxidation of glycerol to this compound. mdpi.comresearchgate.net In such systems, the metal oxide component (e.g., CuO) can support the noble metal nanoparticles (e.g., Au), which are involved in the oxidation of glycerol to intermediates like dihydroxyacetone (DHA). nih.govmdpi.comacs.org The subsequent isomerization of DHA to lactic acid or its esterification to this compound is often catalyzed by solid acid sites, such as those provided by Sn-zeolites or other solid acids like Sn-MCM-41. nih.govacs.org Au/CuO catalysts have shown high activity in the oxidation of glycerol to DHA. mdpi.com Multifunctional catalytic systems combining Au/CuO and solid acids like Sn-MCM-41 have demonstrated efficient conversion of glycerol to this compound. nih.govacs.orgsemanticscholar.org
Catalyst Characterization Techniques (e.g., XRD, FTIR, TEM)
Various characterization techniques are employed to understand the structural, textural, and acidic properties of heterogeneous catalysts used in this compound synthesis.
XRD (X-ray Diffraction): XRD is used to analyze the crystalline structure of zeolite catalysts and to determine the presence and dispersion of metal nanoparticles. mdpi.combohrium.comtechscience.comacs.org
FTIR (Fourier Transform Infrared Spectroscopy): FTIR, often combined with probe molecules like pyridine (B92270) or deuterated acetonitrile, is used to identify and quantify the types and strengths of acid sites (Brønsted and Lewis) on the catalyst surface. mdpi.combohrium.comacs.orgdoria.firesearchgate.net
TEM (Transmission Electron Microscopy): TEM provides information on the morphology, particle size, and dispersion of active species, such as metal nanoparticles, on the catalyst support. mdpi.comacs.orgbohrium.comtechscience.comresearchgate.net
Other Techniques: Other techniques like N₂ physisorption are used to determine surface area and pore volume, while techniques such as UV-Vis spectroscopy and XPS (X-ray Photoelectron Spectroscopy) can provide information on the electronic state and coordination of metal sites. acs.orgbohrium.comacs.orgresearchgate.net
These techniques are essential for correlating catalyst properties with their catalytic performance and for understanding the reaction mechanisms. mdpi.comacs.orgbohrium.com
Catalyst Reusability, Regeneration, and Stability Studies
The reusability and stability of heterogeneous catalysts are critical factors for their industrial application. Studies on this compound synthesis catalysts often include experiments to evaluate their performance over multiple reaction cycles. acs.orgcsic.esunizar.esacs.orgnih.govchemrxiv.orgresearchgate.net
Deactivation of heterogeneous catalysts in this compound synthesis can occur due to various reasons, including leaching of active metal species, coke formation, and structural degradation of the support material, particularly in the presence of water at elevated temperatures. researchgate.netunizar.esnih.govsels-group.eu
Strategies for catalyst regeneration are explored to restore catalytic activity. For example, calcination in air can be used to remove coke deposits. chemrxiv.org The addition of small amounts of water to the reaction medium has been shown in some cases to enhance the reusability of Sn-zeolites by potentially influencing the state of tin sites. acs.orgcsic.es Studies have reported good reusability for certain Sn-zeolites and multifunctional catalytic systems over several cycles. unizar.esacs.orgchemrxiv.orgresearchgate.net
Data on catalyst reusability often involves comparing the conversion and yield of this compound over successive runs.
| Catalyst System | Feedstock | Conditions | Initial MLA Yield | Yield After Recycling | Number of Cycles | Reference |
| Au/CuO + Sn-MCM-41-XS | Glycerol | Optimized conditions | 63% | Excellent reusability | Not specified | nih.govacs.org |
| Sn-MWW zeolite | Sugar | Not specified | Highly active | Recyclable | Not specified | unizar.esnih.gov |
| Sn-In-MCM-41 | Glucose | Not specified | 69.4% | No significant loss | 4 | researchgate.netcsic.es |
| AuSnSiO₂ | Glycerol | 45°C, 4 h | Not specified | Stable | 4 | chemrxiv.org |
| Nanosized Sn-Beta zeolite | Glucose | Not specified | High | No decrease | 8 | acs.org |
| [K]Sn-USY and [K]Sn-β zeolites | DHA | Methanol + H₂O (4 wt%), 150 °C, 6 h | >95% | Little decrease | Not specified | acs.orgnih.gov |
| [K]Sn-USY and [K]Sn-β zeolites | Hexoses | Methanol/water | Similar | Enhanced reusability | Not specified | acs.org |
| Dealuminated K-Sn-H-Y-30 catalyst | Glucose | 150°C | 72% | Regeneration studied | Not specified | researchgate.net |
Note: "Excellent reusability", "Recyclable", "No significant loss", "Stable", and "No decrease" indicate that the catalyst maintained a high level of activity over the tested cycles, though specific yield percentages after recycling were not always provided in the snippets.
Homogeneous Catalysis for this compound Synthesis
Homogeneous catalysis for this compound synthesis typically involves soluble catalysts in the reaction mixture. Early work in the catalytic conversion of trioses to lactic acid involved homogeneous catalysts, such as tin halides. unizar.escsic.es Homogeneous Lewis acidic tin halides, like SnCl₄, have been reported for the conversion of trioses with alcohols to produce alkyl lactates. csic.esncsu.eduresearchgate.net Other homogeneous catalysts, including NaOH-neutralized SnCl₄ and Sn⁴⁺-based organometallic complexes, have also been reported for the production of alkyl lactates. csic.es
While homogeneous catalysts can be highly active, their separation from the reaction mixture and subsequent reuse can be challenging compared to heterogeneous catalysts. researchgate.netcsic.es The purification of lactic acid from aqueous solutions, which often involves esterification to alkyl lactates, can be complex and energy-intensive, making heterogeneous catalysts a preferred option from a green chemistry perspective due to their ease of handling and recyclability. unizar.escsic.es
Zn(II) Complexes and Other Metal-Organic Catalysts
Zinc(II) complexes have demonstrated efficacy as catalysts in the transesterification of polylactic acid (PLA) with methanol to produce this compound. Studies have investigated the kinetics of this reaction using complexes such as Zn(1Et)₂ and Zn(2Pr)₂, synthesized from ethylenediamine (B42938) and propylenediamine Schiff bases, respectively. acs.orgnih.govnih.gov The reaction typically follows a consecutive mechanism where PLA initially degrades into intermediates, from which this compound is subsequently formed through a reversible reaction. acs.org
Research indicates that the catalytic activity and kinetics can vary depending on the specific Zn(II) complex used. For instance, the Zn(1Et)₂ catalyzed reaction shows an increase in rate with increasing temperature, following a linear Arrhenius dependency with constant activation energy. acs.orgnih.govnih.gov In contrast, the kinetics of the Zn(2Pr)₂ catalyzed reaction are described by non-Arrhenius kinetics with a convex variable activation energy, leading to faster this compound production rates at certain temperatures (e.g., 323.2 and 343.2 K). acs.orgnih.govnih.gov This non-linear behavior is potentially attributed to the formation of new catalyst species through reactions with protic reagents, which may promote the formation of intermediate complexes. acs.orgnih.gov
Other metal-organic frameworks (MOFs) have also been explored for the catalytic conversion of sugars to this compound. For example, Mg-MOF-74 has shown promising activity in converting sugars like glucose and sucrose (B13894) to this compound in near-critical methanol solutions. researchgate.net A yield of 35% this compound from glucose with complete conversion has been reported using Mg-MOF-74 under optimal conditions, while a yield of 47% was obtained from sucrose. researchgate.net The catalytic performance of Mg-MOF-74 is attributed to its relatively stronger Lewis acidity and larger surface area compared to other MOF-74s. researchgate.net
Lewis Acid Catalysts (e.g., SnCl₄)
Lewis acid catalysts, such as SnCl₄, are also effective in the synthesis of this compound, particularly from the conversion of sugars like glucose. SnCl₄·5H₂O has been utilized as a homogeneous Lewis acid catalyst for the conversion of glucose in methanol/water mixtures. rsc.org This catalyst is active in both retro-aldol condensation and dehydration pathways, which are involved in the conversion of glucose to this compound and levulinic acid, respectively. rsc.org
Studies have shown that controlling the acidity of the reaction solution, for instance, by neutralizing protons generated from the hydrolysis or methanolysis of SnCl₄, can significantly improve the selectivity for this compound. researchgate.netresearchgate.net For example, adding NaOH at a 1:1 molar ratio with SnCl₄ has been shown to increase this compound yield while reducing the formation of dehydration byproducts. researchgate.net The catalyst system of SnCl₄-NaOH has demonstrated the ability to convert glucose, fructose, and sucrose to this compound with notable yields at specific temperatures and reaction times. researchgate.net
Sn-containing zeolites, which possess Lewis acidic sites, have also been investigated for the conversion of sugars to this compound. nih.govresearchgate.netacs.org Sn-Beta zeolites, known for their high Lewis acidity, are promising catalysts for biomass conversion. researchgate.net Hierarchical Lewis acidic Sn-Beta catalysts have achieved yields of this compound up to 68% from glucose. nih.govresearchgate.net Sn-USY zeolites, particularly K-exchanged Sn-USY, have shown outstanding activity in the direct transformation of glucose into this compound, with yields exceeding 70%. researchgate.netacs.org
Reaction Kinetics and Activation Energy Determination
Understanding the reaction kinetics and determining activation energies are crucial for optimizing this compound synthesis processes. For the transesterification of PLA catalyzed by Zn(II) complexes, kinetic modeling has been employed to fit experimental data to mass and energy balance equations. nih.govnih.gov
For the Zn(1Et)₂ catalyzed reaction, the temperature dependency of rate coefficients can be described by the linear Arrhenius equation, yielding a constant activation energy. acs.orgnih.govnih.gov For the degradation step of PLA, the activation energy (Ea1) has been estimated to be 37.89 ± 0.03 kJ mol⁻¹ acs.orgnih.gov.
In the case of the Zn(2Pr)₂ catalyzed reaction, the kinetics are non-Arrhenius, with a variable activation energy that changes with temperature. acs.orgnih.govnih.gov The activation energy for Zn(2Pr)₂ has been fitted to a four-parameter equation to describe its temperature dependency. nih.govnih.gov At lower temperatures, Zn(2Pr)₂ exhibits higher activity compared to Zn(1Et)₂, with rate coefficients an order of magnitude higher at 343.2 K. nih.gov
For the methanolysis of PLA catalyzed by zinc acetate dihydrate (Zn(OAc)₂), a two-step reversible reaction model has been used. The activation energies for this process have been estimated as Ea1 = 25.23 kJ∙mol⁻¹, Ea2 = 34.16 kJ∙mol⁻¹, and Ea-2 = 47.93 kJ∙mol⁻¹.
In the context of this compound synthesis from glucose catalyzed by SnCl₄·5H₂O, kinetic studies have also been conducted to understand the effect of parameters like catalyst concentration, substrate concentration, temperature, and reaction time on the yield of this compound and byproducts. researchgate.netresearchgate.net
Catalytic Dehydration of this compound to Acrylates
The catalytic dehydration of this compound is a promising renewable route for producing acrylic acid and methyl acrylate (B77674). This reaction involves the removal of a water molecule from this compound. However, it often competes with undesired side reactions, such as decarbonylation, which leads to the formation of acetaldehyde (B116499). nsf.govresearchgate.netdigitellinc.comresearchgate.net Various solid acid catalysts have been investigated for this transformation, with a focus on improving selectivity towards acrylates.
Zeolite-Based Catalysts (e.g., NaY)
Zeolites, particularly alkali-cation exchanged faujasites like NaY, have been extensively studied for the catalytic dehydration of this compound to acrylates. nsf.govresearchgate.netdigitellinc.comresearchgate.netacs.orgnih.govacs.orgacs.org NaY zeolites show activity in the conversion of this compound, but controlling selectivity towards the desired dehydration pathway remains a key challenge due to competing side reactions, primarily decarbonylation to acetaldehyde. nsf.govresearchgate.netdigitellinc.comresearchgate.netacs.org
The dehydration of this compound over NaY zeolite can produce both acrylic acid and methyl acrylate. nsf.govresearchgate.net Mechanistic studies suggest that the reaction pathway involves the dissociation of this compound on the zeolite surface to form adsorbed sodium lactate, which is identified as a key intermediate for the selective dehydration route. nsf.govresearchgate.net Both Brønsted and Lewis acid sites on the zeolite can catalyze the dehydration, but Brønsted acid sites are generally more active. nsf.gov However, Brønsted acid sites can also catalyze the undesired decarbonylation pathway, especially when not accompanied by sodium cations. nsf.gov
Improving dehydration selectivity on zeolite catalysts has been a focus of research. Co-feeding basic titrants, such as amines, with the this compound feed has been shown to suppress side reactions occurring on Brønsted acid sites, thereby enhancing selectivity towards acrylates. digitellinc.comacs.orgnih.govacs.orgacs.orgchemrxiv.org The effectiveness of these titrants depends on their basicity and steric properties, as they need to adsorb onto and neutralize the Brønsted acid sites within the zeolite pores. digitellinc.comacs.org Multifunctional amines have demonstrated high dehydration selectivity, with values as high as 96% reported over Na-FAU (a type of faujasite zeolite like NaY) impregnated with specific diamines. nih.govacs.org
Catalyst Deactivation Mechanisms (e.g., Coke Formation, Leaching)
Catalyst deactivation is a significant challenge in the catalytic dehydration of this compound, impacting the long-term stability and economic viability of the process. Several mechanisms contribute to the loss of catalytic activity.
Coke formation is a primary cause of deactivation for solid acid catalysts used in this compound dehydration. researchgate.netchemcatbio.org Coke, which consists of heavy carbonaceous deposits, can block catalyst pores and cover active sites, hindering reactant access and catalytic activity. researchgate.netchemcatbio.orgdicp.ac.cn In the dehydration of this compound over zeolites like NaY, coke formation is a major deactivation mechanism, particularly in the absence of co-fed modifiers. researchgate.net
Leaching of active metal species from the catalyst into the liquid phase is another important deactivation mechanism, especially in liquid-phase reactions or when certain metal-containing catalysts are used. tandfonline.comnih.govresearchgate.net For example, in the dehydration of this compound over calcium phosphate (B84403) catalysts, elemental analysis of spent catalysts has revealed that some calcium leaching can occur during the reaction, contributing to deactivation. tandfonline.com
Other deactivation mechanisms can include poisoning by contaminants in the feedstock, thermal degradation of the catalyst structure at high reaction temperatures, and the accumulation of bulky, high-boiling point compounds within the catalyst pores, such as the formation of acid/base complexes when modifiers are used. researchgate.netchemcatbio.orgdicp.ac.cn For instance, when using pyridine as a co-fed titrant with NaY zeolite, the accumulation of pyridinium (B92312) acrylate and pyridinium lactate within the zeolite pores can limit reactant access to catalytic sites. researchgate.net
Regeneration of deactivated catalysts is often necessary to restore activity. For zeolite catalysts, regeneration can involve calcination in air at elevated temperatures to remove coke deposits. nih.gov However, this process may also affect impregnated modifiers. Alternatively, regeneration in an inert gas flow at milder temperatures can be used to remove adsorbed species like amines. nih.gov
Table 1: Summary of Selected Catalytic Systems for this compound Synthesis and Dehydration
| Reaction | Catalyst Type | Specific Catalysts Mentioned | Key Findings / Performance | Source Index |
| This compound Synthesis (from PLA) | Zn(II) Complexes | Zn(1Et)₂, Zn(2Pr)₂, Zn(OAc)₂ | Different kinetics (Arrhenius vs. non-Arrhenius), varying activation energies, effect of temperature and catalyst concentration. Zn(OAc)₂ shows high activity. acs.orgnih.govnih.govd-nb.info | acs.orgnih.govnih.govd-nb.info |
| This compound Synthesis (from Sugars) | Metal-Organic Frameworks (MOFs) | Mg-MOF-74 | Active for conversion of glucose and sucrose to this compound. Yields up to 35% from glucose, 47% from sucrose. researchgate.net | researchgate.net |
| This compound Synthesis (from Sugars) | Lewis Acid Catalysts | SnCl₄·5H₂O, Sn-Beta, Sn-USY (K-exchanged) | Effective for glucose conversion. Selectivity improved by controlling acidity. Sn-Beta yields up to 68%, K-exchanged Sn-USY yields >70%. rsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netacs.org | rsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netacs.org |
| This compound Dehydration to Acrylates | Calcium Phosphate Catalysts | Ca₃(PO₄)₂, Ca₂P₂O₇, Ca₃(PO₄)₂-Ca₂P₂O₇ composite | Active in vapor phase dehydration. Ca₃(PO₄)₂ shows 62% selectivity to acrylic acid at 75% conversion. Composite catalyst yields 68% acrylic acid. Activation energies determined. google.comtandfonline.comresearchgate.netgoogle.com | google.comtandfonline.comresearchgate.netgoogle.com |
| This compound Dehydration to Acrylates | Zeolite-Based Catalysts | NaY (Na-FAU), K-modified ZSM-5 | Active but selectivity challenging due to decarbonylation. Brønsted acid sites are active for dehydration and decarbonylation. Selectivity improved by co-feeding amines (up to 96%). nsf.govresearchgate.netdigitellinc.comresearchgate.netacs.orgnih.govacs.orgacs.org | nsf.govresearchgate.netdigitellinc.comresearchgate.netacs.orgnih.govacs.orgacs.org |
Table 2: Activation Energies for this compound Related Reactions
| Reaction | Catalyst | Activation Energy (kJ/mol) | Notes | Source Index |
| PLA Degradation (catalyzed transesterification) | Zn(1Et)₂ | 37.89 ± 0.03 | Linear Arrhenius kinetics | acs.orgnih.gov |
| PLA Transesterification | Zn(2Pr)₂ | Variable | Non-Arrhenius kinetics, fitted to a four-parameter equation | acs.orgnih.govnih.gov |
| PLA Methanolysis | Zn(OAc)₂ | Ea1 = 25.23, Ea2 = 34.16, Ea-2 = 47.93 | Two-step reversible reaction model | |
| This compound Dehydration (Acrylic Acid) | Ca₃(PO₄)₂ | 64.1 | Vapor phase dehydration | tandfonline.com |
| This compound Dehydration (Acetaldehyde) | Ca₃(PO₄)₂ | 65.2 | Side reaction during vapor phase dehydration | tandfonline.com |
| Isopropyl Lactate Synthesis (Esterification) | Cation-exchange resins | 22.007 | Forward reaction, Eley-Rideal model | researchgate.net |
| n-Butyl Lactate Synthesis (Esterification) | Cation-exchange resins | Estimated | Pseudohomogeneous model | researchgate.net |
Table 3: Catalyst Deactivation Mechanisms
| Mechanism | Description | Impact on Catalytic Activity | Relevant Reactions / Catalysts | Source Index |
| Coke Formation | Deposition of carbonaceous material on catalyst surface. | Blocks pores, covers active sites, hinders reactant access. | This compound dehydration (especially solid acid catalysts like zeolites). researchgate.netchemcatbio.orgdicp.ac.cn | researchgate.netchemcatbio.orgdicp.ac.cn |
| Leaching | Loss of active metal species from catalyst into the liquid phase. | Reduces the number of active sites. | This compound dehydration (e.g., calcium phosphate catalysts), biomass conversion reactions. tandfonline.comnih.govresearchgate.net | tandfonline.comnih.govresearchgate.net |
| Fouling | Accumulation of heavy compounds (e.g., acid/base complexes) in pores. | Limits reactant access to catalytic sites. | This compound dehydration over zeolites with co-fed modifiers. researchgate.net | researchgate.net |
| Thermal Degradation | Structural damage to the catalyst at high temperatures. | Can alter active sites or support structure. | General catalyst deactivation mechanism. chemcatbio.orgdicp.ac.cn | chemcatbio.orgdicp.ac.cn |
| Poisoning | Chemisorption of contaminants from the feedstock onto active sites. | Blocks or modifies active sites. | General catalyst deactivation mechanism, biomass conversion. chemcatbio.orgdicp.ac.cn | chemcatbio.orgdicp.ac.cn |
Selectivity Control Strategies (e.g., Brønsted Acid Site Titration)
Controlling selectivity in this compound reactions is essential for efficient and sustainable chemical production. One significant side reaction in the catalytic dehydration of this compound to acrylates is decarbonylation, which produces byproducts such as acetaldehyde. digitellinc.comnsf.gov This undesired pathway is often catalyzed by Brønsted acid sites (BAS). digitellinc.comnsf.gov
A strategy to improve selectivity towards dehydration involves the selective deactivation or "titration" of these Brønsted acid sites. digitellinc.comnsf.gov Co-feeding a basic molecule, such as an amine, with this compound can achieve this. digitellinc.comnsf.govacs.org The amine preferentially adsorbs onto the BAS, blocking this compound from accessing these sites and undergoing decarbonylation. nsf.gov
Research has demonstrated that the effectiveness of Brønsted acid site titration by amines depends on both the basicity and steric properties of the titrant molecule. digitellinc.comacs.org Amines with higher basicity tend to adsorb more strongly onto BAS. digitellinc.comacs.org However, steric hindrance, particularly in amines with bulky alkyl groups, can limit their diffusion into zeolite pores and their ability to access and bind to internal BAS. digitellinc.comacs.orggoogle.com
Studies using NaY zeolite catalysts have shown that co-feeding amines can enhance the selectivity of this compound dehydration to acrylates. digitellinc.comacs.org For instance, selectivity enhancement from 60% to 80% has been observed with amine co-feeding over NaY. digitellinc.com The spatial design of the co-fed amine, considering its proton affinity and size relative to the zeolite pores, is crucial for maximizing selectivity enhancement. digitellinc.comacs.org Titrants with proton affinity above approximately 1040 kJ/mol and molecular size below 85% of the NaY pore diameter are predicted to achieve dehydration selectivities above 90%. digitellinc.comacs.org
The use of pyridine as a titrant has also been investigated. nsf.govacs.org Introducing pyridine to the reaction feed has been shown to increase selectivity to acrylates while inhibiting the formation of acetaldehyde and coke. acs.org This is attributed to pyridine quenching the in-situ generated Brønsted acid sites responsible for decarbonylation. acs.org
General Catalysis Principles in this compound Reactions
Catalytic reactions involving this compound are governed by fundamental principles of heterogeneous and homogeneous catalysis, depending on the catalyst system employed. These principles include the adsorption of reactants onto active sites, chemical transformation on the catalyst surface, and desorption of products. The nature and strength of acidic and basic sites on the catalyst are particularly important in this compound chemistry. core.ac.uk
Role of Acidic and Basic Sites
Acidic and basic sites play distinct and often cooperative roles in this compound catalysis. In reactions like the conversion of glycerol or carbohydrates to this compound, both acidic and basic functionalities are often required. core.ac.ukmdpi.com
Lewis acid sites are known to catalyze the isomerization of intermediates, such as the conversion of dihydroxyacetone (DHA) to lactic acid or its methyl ester. mdpi.com The amount and strength of Lewis acid sites can significantly impact the selectivity towards this compound. mdpi.com For example, in the conversion of glycerol to this compound, appropriate Lewis acidity from components like Sn in Sn-Beta zeolites is crucial for high selectivity. mdpi.com
Brønsted acid sites are often involved in dehydration reactions. nsf.govresearchgate.net However, as discussed in Section 3.3.4, strong Brønsted acidity can also catalyze undesirable side reactions like decarbonylation. digitellinc.comnsf.gov Therefore, controlling the nature and strength of Brønsted acid sites is critical for achieving high selectivity. Neutralizing strong Brønsted acid sites, for instance, through ion exchange with alkali metals, can suppress side reactions and improve selectivity for this compound formation from carbohydrates. acs.org
Basic sites can promote reactions like glucose isomerization and retro-aldol reactions, which are initial steps in the conversion of carbohydrates to this compound. core.ac.uk The presence of a high density of base sites, in cooperation with Lewis acid sites, can lead to efficient this compound production from glucose. core.ac.uk
The balance and proximity of acidic and basic sites on a catalyst surface are often key to its performance in this compound transformations. core.ac.uk
Multifunctional Catalysis Approaches
Many transformations involving this compound or its precursors require a sequence of different reaction steps, each potentially catalyzed by a specific type of active site. Multifunctional catalysis, which combines multiple catalytic functionalities within a single catalyst system or as a mixture of different catalysts, is a powerful approach for these complex reactions. rsc.orgacs.orgresearchgate.net
For example, the conversion of glycerol to this compound is a multi-step process that can involve oxidation, isomerization, and esterification. Multifunctional catalysts for this transformation often comprise components with distinct roles. mdpi.comrsc.orgacs.org Noble metal nanoparticles, such as Au or Au-Pd alloys, can catalyze the initial oxidation of glycerol to intermediates like DHA. mdpi.comrsc.orgacs.org Solid acid components, such as Sn-Beta zeolite or Sn-MCM-41, then catalyze the isomerization and rearrangement of these intermediates to this compound. mdpi.comrsc.orgacs.orgresearchgate.net
For instance, a multifunctional system combining Au/CuO nanoparticles and Sn-MCM-41 nanoparticles has been investigated for glycerol conversion to this compound. acs.orgresearchgate.net In this system, Au/CuO catalyzes the oxidation of glycerol to trioses, while Sn-MCM-41 catalyzes the rearrangement of trioses to this compound. acs.orgresearchgate.net Optimization of such systems, including the metal loading and the properties of the solid acid, can lead to high this compound yields. acs.org
Multifunctional catalysts are also employed in the conversion of carbohydrates like glucose to this compound, which involves isomerization, retro-aldol cleavage, and further transformations. core.ac.ukacs.org Catalysts with combined Lewis acid-base sites, such as γ-Al2O3, have shown effectiveness in this process by promoting the necessary sequence of reactions. core.ac.uk Sn-functionalized zeolites are another class of multifunctional catalysts active in converting various sugars to this compound. acs.org
Compound List with PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 11040 |
| Lactic acid | 612 |
| Methanol | 887 |
| Acetaldehyde | 177 |
| Pyridine | 1049 |
| Dihydroxyacetone | 439558 |
| Glucose | 5793 |
This compound, the methyl ester of lactic acid, is a molecule of increasing interest due to its potential as a renewable, biomass-derived chemical. wikipedia.orgcore.ac.ukacs.org Its catalytic synthesis and transformation are key areas of research aimed at developing sustainable chemical processes. Catalysis plays a pivotal role in enabling selective reactions of this compound to produce valuable products, such as acrylates.
Catalysis in Methyl Lactate Chemistry
General Catalysis Principles in this compound Reactions
Catalytic reactions involving this compound are governed by fundamental principles that apply to both heterogeneous and homogeneous catalysis, depending on the specific catalyst system utilized. These principles encompass the adsorption of reactant molecules onto active catalytic sites, their subsequent chemical transformation on the catalyst surface, and the desorption of the resulting products. A particularly important aspect in this compound chemistry is the nature and strength of the acidic and basic sites present on the catalyst. core.ac.uk
Role of Acidic and Basic Sites
Acidic and basic sites play distinct yet often synergistic roles in catalyzing reactions involving this compound. In various transformations, such as the conversion of glycerol (B35011) or carbohydrates into this compound, the presence of both acidic and basic functionalities is frequently necessary for optimal performance. core.ac.ukmdpi.com
Lewis acid sites are recognized for their ability to catalyze isomerization reactions of intermediates, such as the conversion of dihydroxyacetone (DHA) to lactic acid or its corresponding methyl ester. mdpi.com The quantity and strength of these Lewis acid sites can significantly influence the selectivity towards this compound. mdpi.com For example, in the conversion of glycerol to this compound, the appropriate level of Lewis acidity provided by components like tin in Sn-Beta zeolites is vital for achieving high selectivity. mdpi.com
Brønsted acid sites are commonly involved in dehydration reactions. nsf.govresearchgate.net However, as discussed previously, strong Brønsted acidity can also catalyze undesirable side reactions such as decarbonylation. digitellinc.comnsf.gov Consequently, precise control over the nature and strength of Brønsted acid sites is paramount for obtaining high selectivity. Neutralizing strong Brønsted acid sites, for instance, through ion exchange with alkali metals, can effectively suppress side reactions and enhance selectivity for this compound formation from carbohydrates. acs.org
Basic sites can facilitate reactions like the isomerization of glucose and retro-aldol reactions, which are initial steps in the conversion of carbohydrates to this compound. core.ac.uk The presence of a high density of basic sites, working in concert with Lewis acid sites, can lead to the efficient production of this compound from glucose. core.ac.uk The balance and proximity of acidic and basic sites on the catalyst surface are often critical determinants of catalytic performance in this compound transformations. core.ac.uk
Multifunctional Catalysis Approaches
Many chemical transformations involving this compound or its precursor molecules are multi-step processes that require a sequence of different catalytic events. Each step may necessitate a specific type of active site. Multifunctional catalysis, which integrates multiple catalytic functionalities within a single catalyst system or as a combination of different catalysts, represents a powerful strategy for addressing these complex reaction networks. rsc.orgacs.orgresearchgate.net
For instance, the conversion of glycerol to this compound is a multi-step reaction sequence that can include oxidation, isomerization, and esterification. Multifunctional catalysts designed for this transformation often consist of different components, each fulfilling a specific catalytic role. mdpi.comrsc.orgacs.org Noble metal nanoparticles, such as gold or gold-palladium alloys, can catalyze the initial oxidation of glycerol to intermediates like DHA. mdpi.comrsc.orgacs.org Solid acid components, such as Sn-Beta zeolite or Sn-MCM-41, then catalyze the subsequent isomerization and rearrangement of these intermediates to form this compound. mdpi.comrsc.orgacs.orgresearchgate.net
An example is a multifunctional system comprising Au/CuO nanoparticles and Sn-MCM-41 nanoparticles, which has been investigated for the conversion of glycerol to this compound. acs.orgresearchgate.net In this system, the Au/CuO component catalyzes the oxidation of glycerol to trioses, while the Sn-MCM-41 component catalyzes the rearrangement of these trioses to this compound. acs.orgresearchgate.net Optimizing such systems, including factors like the metal loading and the properties of the solid acid component, can lead to high this compound yields. acs.org
Multifunctional catalysts are also utilized in the conversion of carbohydrates like glucose to this compound, a process that involves isomerization, retro-aldol cleavage, and further transformations. core.ac.ukacs.org Catalysts possessing a combination of Lewis acid and base sites, such as γ-Al2O3, have demonstrated effectiveness in promoting the necessary sequence of reactions. core.ac.uk Sn-functionalized zeolites represent another class of multifunctional catalysts active in the conversion of various sugars to this compound. acs.org
Reaction Mechanisms and Chemical Transformations of Methyl Lactate
Reaction Mechanisms in Methyl Lactate (B86563) Synthesis
The synthesis of methyl lactate can be achieved through several routes, each involving distinct mechanistic pathways.
Esterification Mechanism Pathways
This compound is the methyl ester of lactic acid. Its synthesis can occur through the direct esterification of lactic acid with methanol (B129727). This reaction typically proceeds via an acid-catalyzed mechanism. The carboxylic acid group of lactic acid reacts with the hydroxyl group of methanol, eliminating water. This is a reversible reaction, and the equilibrium can be shifted towards product formation by removing water or using an excess of methanol.
Alcoholysis Mechanism Pathways
Alcoholysis, specifically methanolysis, of polylactic acid (PLA) is another route to synthesize this compound. This involves the depolymerization of PLA in the presence of methanol. The methanol molecules attack the ester linkages in the PLA polymer chain, breaking them and forming this compound molecules. This process can be catalyzed by various substances, including metal complexes.
Monosaccharide Conversion Mechanism (Isomerization, Retro-Aldol Cleavage, Dehydration-Acetalization-Isomerization)
This compound can also be synthesized directly from monosaccharides, such as glucose and fructose (B13574), in the presence of methanol and suitable catalysts, often tin-functionalized zeolites acs.orgnih.gov. This complex conversion involves a cascade of reactions rsc.org. The proposed mechanism involves the isomerization of the starting aldose (e.g., glucose) to a ketose (e.g., fructose) acs.orgrsc.org. This is followed by a retro-aldol cleavage of the ketose into smaller carbon fragments, typically C3 compounds like dihydroxyacetone and glyceraldehyde acs.orgrsc.orgmdpi.com. These C3 intermediates then undergo a sequence of transformations, including dehydration, acetalization with methanol, and isomerization, to yield this compound acs.orgnih.govrsc.org. Hexoses can yield two molecules of lactate, while pentoses typically yield one lactate molecule and a C2 moiety like glycolaldehyde (B1209225) acs.org.
Research findings highlight the effectiveness of tin-functionalized zeolites, such as Sn-β and Sn-USY, as catalysts for this conversion, achieving high yields of this compound from various sugars and even complex sugar mixtures like hemicellulose acs.orgnih.govacs.org. Studies have investigated the catalytic performance of different tin-containing zeolites and the influence of factors like ion exchange on their activity and selectivity acs.orgcsic.es. For instance, K-exchanged Sn-USY zeolites have shown outstanding activity in converting glucose to this compound with yields above 70% acs.org.
Conversion of this compound to Other Value-Added Chemicals
This compound serves as a versatile platform molecule for the synthesis of other important chemicals.
Dehydration to Acrylic Acid and Methyl Acrylate (B77674)
One significant transformation of this compound is its dehydration to produce acrylic acid and methyl acrylate tandfonline.comresearchgate.netumn.edu. This reaction is a promising renewable route for the production of these major commodity chemicals, which are currently primarily derived from petroleum researchgate.netchemrxiv.orgresearchgate.net.
Several types of catalysts have been explored for this dehydration, including alkali metal cation exchanged zeolites and calcium phosphates tandfonline.com. Achieving high selectivity towards acrylates while minimizing side reactions, such as decarbonylation to acetaldehyde (B116499), remains a key challenge tandfonline.comresearchgate.netumn.edugoogle.com.
Mechanistic Pathways of Dehydration
The catalytic dehydration of this compound to acrylic acid and methyl acrylate over solid acid catalysts, such as zeolites, involves complex mechanistic pathways researchgate.netnsf.gov. One proposed mechanism on NaY zeolite suggests that this compound first undergoes hydrolysis to lactic acid and methanol chemrxiv.orgnih.gov. The lactic acid then undergoes dehydration to acrylic acid, which can subsequently react with methanol to form methyl acrylate chemrxiv.orgnih.gov.
Studies using in situ techniques like FTIR spectroscopy have provided insights into the reaction mechanism. On NaY zeolite, Brønsted acid sites, often generated in situ with the help of water, have been identified as primary active sites for the dehydration pathway researchgate.netnsf.gov. The dissociation of this compound on the catalyst surface, forming adsorbed lactate species, is considered a crucial step for selective dehydration researchgate.netnsf.gov. Both Brønsted and Lewis acid sites can catalyze the dehydration of adsorbed lactate, although Brønsted sites are reported to be substantially more active nsf.gov.
Side reactions, particularly decarbonylation leading to acetaldehyde, methanol, and carbon monoxide, compete with the desired dehydration tandfonline.comresearchgate.netchemrxiv.orgnih.gov. The dissociation of this compound on the catalyst surface is a key branching point; when this compound is not dissociated, the decarbonylation pathway tends to dominate researchgate.netnsf.gov.
The presence of water can play multiple roles, influencing the generation of Brønsted acid sites, the activity of Lewis acid sites, and the desorption of products researchgate.net. The rate-limiting step in this compound dehydration can shift depending on the water concentration researchgate.net.
Research has focused on modifying catalysts to improve selectivity. For instance, the introduction of basic modifiers, such as multifunctional amines, to zeolite catalysts has been shown to suppress side reactions and enhance dehydration selectivity towards acrylates umn.educhemrxiv.orgacs.org.
Competing Side Reactions (e.g., Decarbonylation to Acetaldehyde)
One significant competing side reaction during the transformation of this compound, particularly in dehydration processes, is decarbonylation, which produces acetaldehyde, carbon monoxide, and methanol tandfonline.comnsf.gov. This reaction pathway is often catalyzed by Brønsted acid sites nsf.govnsf.gov. For instance, on NaY zeolite catalysts, decarbonylation to acetaldehyde is a major side product nsf.gov. The presence of Brønsted acid sites on the catalyst prior to reactant introduction is highly effective in catalyzing this decarbonylation nsf.gov.
Research indicates that the decarbonylation pathway to acetaldehyde becomes dominant when Brønsted acid sites are not accompanied by sodium cations nsf.gov. The mechanism is believed to involve the protonation of the carboxylic acid or ester group by a Brønsted acid site, followed by the cleavage of the C1-C2 bond nsf.gov. The selectivity towards acetaldehyde formation can be influenced by factors such as temperature, this compound concentration, and the presence of co-fed amines tandfonline.comchemrxiv.org. Amines, acting as Brønsted titrants, can suppress the decarbonylation pathway by competing for adsorption on Brønsted acid sites nsf.govchemrxiv.orgdigitellinc.com. Studies have shown that the introduction of amines can suppress acetaldehyde productivity to nearly zero, improving selectivity towards desired products like acrylates nsf.govchemrxiv.org.
Data from studies on this compound transformation over Ca₃(PO₄)₂ catalysts at 400 °C show that the initial decarbonylation can be more prominent with higher concentrations of this compound in the feed tandfonline.com. The activation energy for acetaldehyde formation has been reported to be around 65.2 kJ/mol over a CaSO₄ catalyst promoted by KH₂PO₄, Na₂HPO₄, and CuSO₄ tandfonline.com.
Hydrogenation to 1,2-Propanediol
This compound can be catalytically hydrogenated to produce 1,2-propanediol (propylene glycol) acs.orgresearchgate.net. This transformation is of interest as 1,2-propanediol is a valuable commodity chemical with various applications researchgate.netfishersci.ca. The hydrogenation of esters, including this compound, can be achieved using various catalysts.
Ruthenium catalysts, such as Ru-MACHO, have shown good activity for the hydrogenation of esters in methanol under relatively mild conditions acs.org. This compound has been successfully reduced to 1,2-propanediol using such catalysts at temperatures as low as 30 °C, achieving high turnover numbers acs.orgfigshare.com. The optical purity of the resulting 1,2-propanediol can be high when starting with enantiomerically pure this compound acs.orgfigshare.com. For example, (R)-1,2-propanediol with high optical purity was obtained from the hydrogenation of methyl (R)-lactate acs.orgfigshare.com.
Copper-based catalysts, such as Cu/SiO₂, have also been investigated for the hydrogenation of lactic acid to 1,2-propanediol, suggesting their potential for related lactate ester hydrogenation researchgate.net. High yields of 1,2-propanediol have been reported using Cu/SiO₂ catalysts under elevated hydrogen pressures and temperatures researchgate.netgoogle.com. The reaction mechanism for lactic acid hydrogenation over Cu/SiO₂ is proposed to involve successive hydrogenation steps of adsorbed species researchgate.net.
Precursor for Lactide and Polylactic Acid (PLA) Synthesis
This compound serves as a potential precursor for the synthesis of lactide, the cyclic dimer of lactic acid, which is a key monomer for producing polylactic acid (PLA) acs.orgwikipedia.org. PLA is a biodegradable polymer derived from renewable resources wikipedia.orgfishersci.nlnih.gov.
While lactic acid is commonly used to produce lactide through oligomerization followed by cyclization, this compound can also be converted to lactide acs.orgwikipedia.orgnih.gov. The potential to obtain lactide from this compound has been demonstrated, which could contribute to a circular economy for PLA acs.org.
Furthermore, this compound can be a product of the chemical recycling of PLA through alcoholysis (specifically, methanolysis) acs.orgmdpi.comresearchgate.net. This process involves the depolymerization of PLA in the presence of methanol and a catalyst, yielding this compound mdpi.comresearchgate.net. Catalysts like zinc acetate (B1210297) dihydrate, magnesium acetate tetrahydrate, and certain Zn(II) complexes have been investigated for the methanolysis of PLA to produce this compound acs.orgmdpi.comresearchgate.net. This generated this compound can then theoretically be converted back to lactide and subsequently repolymerized into PLA, closing the loop mdpi.com.
Other Derivatization Reactions
Beyond the reactions described above, this compound can participate in other derivatization reactions due to the presence of its hydroxyl and ester groups. These reactions can include transesterification, esterification of the hydroxyl group, and reactions involving the alpha-carbon.
Transesterification with other alcohols can yield different alkyl lactates mdpi.com. The esterification of the hydroxyl group can occur, for instance, with carboxylic acids or their derivatives. Research has shown that in reactions aimed at dehydrating this compound, side reactions like O-methylation of the hydroxyl groups can occur, forming methyl 2-methoxypropionate or 2-methoxypropanoic acid rsc.org. This O-methylation can reduce the yield of desired dehydration products rsc.org.
This compound is also used in chemical derivatization procedures for analytical purposes, such as gas chromatography (GC) analysis of lactic acid, where lactic acid is esterified with methanol to form this compound for better detection scielo.br. This involves reacting lactic acid with methanol, often in the presence of an acid catalyst like sulfuric acid scielo.br.
The chiral nature of this compound also allows for reactions that preserve or alter its stereochemistry. Methods for the chiral separation and determination of this compound optical isomers using techniques like capillary gas chromatography have been developed google.com.
Advanced Separation and Purification Strategies Involving Methyl Lactate
Reactive Distillation for Methyl Lactate (B86563) Synthesis
Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit. segovia-hernandez.comsrce.hr This integration allows for the simultaneous production and removal of products, which can improve productivity, selectivity, and energy efficiency, especially for equilibrium-limited reactions like esterification. segovia-hernandez.comsrce.hr The synthesis of methyl lactate via the esterification of lactic acid with methanol (B129727) is a reaction system where reactive distillation can be advantageously applied. upb.roresearchgate.net
The esterification reaction is:
Lactic Acid + Methanol ⇌ this compound + Water
In reactive distillation, the reaction occurs in a catalytic distillation column, and the lower-boiling products (this compound and water, and potentially excess methanol) are continuously removed from the reaction zone through distillation, shifting the equilibrium towards product formation and achieving higher conversion than traditional reactor-separator configurations. segovia-hernandez.comsrce.hrupb.ro
Batch Reactive Distillation Processes
Batch reactive distillation involves charging the reactants and catalyst to the column initially and carrying out the reaction and separation over time. For this compound synthesis, batch reactive distillation has been studied as an alternative to conventional batch processes. researchgate.netgrafiati.com In a typical batch setup, reactants and catalyst are loaded into a reboiler, and the reaction occurs while distillation simultaneously separates the products. upb.ro
Studies have investigated the influence of factors such as the molar ratio of reactants and the number of theoretical plates on the yield of this compound in batch reactive distillation. upb.ro For instance, increasing the methanol:lactic acid molar ratio and the number of theoretical plates has been shown to increase the this compound yield. upb.roresearchgate.net
| Factor | Effect on this compound Yield in Batch RD | Citation |
|---|---|---|
| Increased Methanol:LA Ratio | Increase | upb.roresearchgate.net |
| Increased Theoretical Plates | Increase | upb.roresearchgate.net |
Experimental results using a laboratory column with Raschig rings showed that a this compound yield of up to 78.7% could be achieved with a methanol:lactic acid molar ratio of 3:1 and packing equivalent to 4.9 theoretical plates. upb.ro
Continuous Reactive Distillation Processes
Continuous reactive distillation involves continuous feeding of reactants and withdrawal of products. This mode of operation is often preferred for larger-scale production due to its potential for higher throughput and steady-state operation. For this compound synthesis, continuous reactive distillation configurations have been explored for their efficiency in overcoming equilibrium limitations and achieving high conversion.
While the provided search results focus more on batch and integrated batch-continuous systems for this compound synthesis, the principles of continuous reactive distillation for esterification, as discussed for similar systems like ethyl lactate production, are applicable. nih.govnih.gov Continuous processes typically involve feeding reactants at appropriate points in the column and designing the column with reactive and separation sections to optimize both reaction and separation simultaneously. srce.hrresearchgate.net
Dynamic Modeling and Optimization of Reactive Distillation
Dynamic modeling and optimization are crucial for designing and operating reactive distillation processes effectively, especially given the complex interplay between reaction kinetics and vapor-liquid equilibrium. Detailed dynamic models based on mass and energy balances, chemical reactions, and rigorous thermodynamic properties are used to simulate and optimize this compound synthesis in reactive distillation columns. grafiati.combrad.ac.ukaidic.itaidic.it
Optimization studies aim to determine optimal operating policies, such as reflux ratio profiles and feed strategies, to maximize this compound yield, minimize batch time, or reduce energy consumption while meeting product purity constraints. grafiati.combrad.ac.ukaidic.itaidic.itfindaphd.comresearchgate.net Software like gPROMS is utilized for formulating and solving these dynamic optimization problems. grafiati.combrad.ac.ukaidic.itaidic.it
Studies have shown that integrated batch reactive distillation configurations, such as the integrated semi-batch distillation (i-SBD), can outperform conventional batch operations in terms of conversion, energy consumption, and profitability for this compound synthesis. grafiati.combrad.ac.ukbrad.ac.uk Optimization of batch reactive distillation for the hydrolysis of this compound (the reverse reaction to produce lactic acid) has also demonstrated that multi-reflux interval strategies can lead to higher purity lactic acid with shorter batch times compared to single reflux interval operation. aidic.it
Integration of this compound Formation in Lactic Acid Purification
The formation of this compound is a key step in several advanced lactic acid purification processes. This strategy leverages the difference in volatility between this compound and lactic acid, as well as impurities often present in crude lactic acid streams. segovia-hernandez.comacs.orgcore.ac.ukmdpi.com
Esterification of Impure Lactic Acid to this compound
Impurities in crude lactic acid, such as unconverted acids, alcohols, side esters, and residual sugars, make direct purification challenging. segovia-hernandez.com Esterifying the impure lactic acid with methanol converts the lactic acid into this compound, which is more volatile than many of these impurities. segovia-hernandez.comacs.orgcore.ac.ukmdpi.com This allows for the separation of this compound from the less volatile impurities through distillation. segovia-hernandez.comacs.orgcore.ac.ukmdpi.com
The esterification of impure lactic acid is often carried out in a reactor or a reactive distillation column. segovia-hernandez.comresearchgate.netacs.orgacs.orgsdiarticle4.com Following esterification, the this compound is typically purified by distillation to separate it from residual methanol, water, and heavier impurities. segovia-hernandez.comacs.orgcore.ac.ukmdpi.com The purified this compound can then be hydrolyzed back to high-purity lactic acid. segovia-hernandez.comacs.orgaidic.itaidic.itresearchgate.netcore.ac.ukacs.orgresearchgate.netacs.orgacs.org This two-step esterification-hydrolysis process, with this compound as an intermediate, is considered a promising solution for obtaining high-purity lactic acid. segovia-hernandez.comacs.orgcore.ac.ukacs.org
Processes involving the esterification of impure lactic acid have been developed and studied at pilot plant scale, demonstrating the feasibility of obtaining high-purity lactic acid through this route. acs.orgacs.org These processes often involve continuous countercurrent esterification followed by hydrolysis of the purified this compound. acs.orgacs.orggoogle.com
Hydrolysis of this compound for Pure Lactic Acid Recovery
The hydrolysis of this compound is a key step in obtaining high-purity lactic acid. This reaction involves the reaction of this compound with water to yield lactic acid and methanol. scialert.net
The reaction can be represented as:
This compound + Water Lactic acid + Methanol
Research has explored the kinetics of this compound hydrolysis, noting that it undergoes spontaneous hydrolysis in aqueous solutions. chemrxiv.org The generated lactic acid can act as an autocatalyst for the hydrolysis reaction. chemrxiv.org The reaction sequence can be described in different regimes, including initiation/neutral hydrolysis, autocatalytic hydrolysis, and equilibrium. chemrxiv.org
Studies have investigated the design and control of reactive distillation columns specifically for the hydrolysis of this compound. researchgate.net Using excess water in the feed of the hydrolysis reaction has been found to significantly enhance the recovery rate and enable the achievement of high lactic acid purity, even up to 99.9 mol% aidic.it. Batch reactive distillation processes have demonstrated the capability to achieve highly purified lactic acid (0.999 mole fraction) directly from the hydrolysis of this compound in the presence of a catalyst. aidic.it
Different operating parameters, such as the molar ratio of this compound to catalyst (lactic acid), reaction time, and the use of activated carbon treatment, have been studied to optimize the purity and yield of lactic acid obtained from hydrolysis. google.comgoogle.commdpi.com For instance, a molar ratio of this compound to lactic acid catalyst of 4.8:1.0 and a reaction time of 4-6 hours have been reported to yield lactic acid with a purity of about 99.8% by weight on a water-free basis and an optical purity of 99.9%. google.comgoogle.com
The hydrolysis step is often integrated with distillation to separate the products. Lactic acid, being less volatile, remains in the reactor or column bottom, while the more volatile methanol is vaporized and can be condensed and recycled back to the initial esterification step. researchgate.netscialert.net
Process Intensification in Lactic Acid Recovery
Process intensification (PI) techniques are increasingly applied to the lactic acid recovery process to improve efficiency, reduce energy consumption, and lower costs segovia-hernandez.comaidic.it. Reactive distillation is a prime example of PI, integrating reaction and separation into a single unit segovia-hernandez.comaidic.it. This approach is particularly beneficial for equilibrium-limited reactions like esterification and hydrolysis, as it allows for the simultaneous removal of products, shifting the equilibrium towards higher conversion segovia-hernandez.com.
In the context of lactic acid recovery via this compound, reactive distillation can be applied to both the initial esterification of lactic acid with methanol and the subsequent hydrolysis of this compound. segovia-hernandez.comaidic.it This integration allows for continuous production and removal of products, leading to improved productivity and selectivity, reduced energy use, and potentially eliminating the need for solvents segovia-hernandez.com.
Intensified systems, such as conventional reactive distillation or thermally coupled reactive distillation systems, have been proposed and evaluated for lactic acid purification. segovia-hernandez.com These systems can handle large capacities of raw materials and achieve high lactic acid recovery rates, presenting a promising solution to the challenges of lactic acid purification segovia-hernandez.com.
Studies have explored different configurations of integrated batch reactive distillation columns for the synthesis of this compound, demonstrating that integrated configurations can outperform traditional batch or semi-batch columns in terms of batch time, energy consumption, conversion, and profitability. brad.ac.uk
Heat-integrated reactive distillation processes for this compound hydrolysis have also been investigated to further enhance energy efficiency. dntb.gov.ua The concept of inverse reactive distillation has been applied to the esterification of crude concentrated lactic acid in a continuous countercurrent packed column mode, allowing for operation at higher temperatures and improved kinetic rates. acs.org This can be followed by the hydrolysis of this compound in a series of continuous stirred tank reactors (CSTRs), with lactic acid acting as an autocatalyst. acs.org
The application of intensified distillation systems, including reactive distillation and thermally coupled reactive distillation, is seen as generating sustainable alternatives for lactic acid purification within a circular economy framework. segovia-hernandez.com
Table 1: Purity of Lactic Acid Achieved via this compound Hydrolysis
| Hydrolysis Method | Catalyst (if specified) | Purity (% w/w, water-free basis) | Optical Purity (%) | Reference |
| Batch Reactive Distillation | Catalyst present | Up to 99.9 mol% | Not specified | aidic.it |
| Hydrolysis with distilled/de-ionized water | Lactic acid (autocatalyst) | ~99.8 | 99.9 | google.comgoogle.com |
| Continuous Pilot Plant Study | Lactic acid (autocatalyst) | 99.81 | 99.9 | acs.org |
Table 2: Comparison of Lactic Acid Recovery Methods
| Method | Advantages | Drawbacks | Reference |
| Solvent Extraction | Can achieve high selectivity with certain solvents. | High equipment costs, need for solvent recovery, risks associated with handling certain solvents. | researchgate.netncsu.edu |
| Membrane Separation | Can be effective for separating ions and larger molecules. | High equipment costs, potential for membrane fouling. | researchgate.netncsu.edu |
| Adsorption / Ion-Exchange | Effective for selective removal of lactic acid. | Can result in low concentration and purity, requires additional purification steps, cost of resins. | researchgate.netncsu.edunih.gov |
| Conventional Distillation | Simple for volatile compounds. | Lactic acid is non-volatile and thermally unstable, difficult to separate from impurities with similar boiling points. | researchgate.netncsu.eduresearchgate.net |
| Esterification-Hydrolysis via this compound (with Distillation) | Enables purification of lactic acid through a more volatile intermediate, can achieve high purity. | Multi-step process, requires additional chemicals (methanol, water). | ncsu.eduresearchgate.netsegovia-hernandez.comscialert.net |
| Reactive Distillation (Esterification/Hydrolysis) | Integrates reaction and separation, improved conversion and selectivity, reduced energy consumption. | Requires careful design and control, operational challenges depending on boiling points of reactants/products. | researchgate.netsegovia-hernandez.comaidic.itbrad.ac.uk |
The esterification-hydrolysis route utilizing this compound, particularly when integrated with process intensification techniques like reactive distillation, offers a compelling pathway for the efficient and cost-effective recovery of high-purity lactic acid.
Green Chemistry Principles and Sustainability in Methyl Lactate Research
Methyl Lactate (B86563) as a "Green" Chemical Building Block
Methyl lactate is recognized as a versatile "green" chemical building block owing to its molecular structure, which contains both a hydroxyl group and an ester group. biviture.comesungroup.net This dual functionality allows it to participate in a variety of chemical reactions, making it a valuable intermediate for synthesizing other chemicals. biviture.comcymitquimica.comesungroup.net Its use as a precursor for the production of polylactic acid (PLA), a biodegradable plastic, is a prime example of its role in sustainable materials. biviture.comncsu.edu Furthermore, this compound can be converted into other valuable platform chemicals, such as methyl acrylate (B77674), through dehydration. researchgate.netacs.org
This compound's properties, including its low toxicity and biodegradability, align well with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. marketresearchintellect.combiviture.comatamanchemicals.commarketresearchintellect.comcymitquimica.com It is miscible with water and many organic solvents, enhancing its utility in various applications as a green solvent. biviture.comatamanchemicals.comcymitquimica.comesungroup.net
Sustainable Production Routes from Renewable Biomass Resources
A key aspect of this compound's sustainability lies in its potential for production from renewable biomass resources. This compound is typically synthesized through the esterification of lactic acid with methanol (B129727). biviture.comesungroup.net Lactic acid can be produced through the fermentation of carbohydrates derived from biomass, such as corn or sugarcane. biviture.comwhiterose.ac.uk Methanol can also be produced from biomass sources. wikipedia.orgfishersci.se
Research is actively exploring more direct and efficient catalytic conversion methods of biomass-derived sugars and glycerol (B35011) to this compound. ncsu.educjcatal.commdpi.comacs.orgresearchgate.netnih.govacs.org These routes aim to reduce the number of steps and energy consumption compared to traditional fermentation followed by esterification. For instance, studies have investigated the use of various catalysts, including metal oxides and zeolites, to directly convert glucose, sucrose (B13894), and glycerol into this compound. ncsu.educjcatal.commdpi.comacs.orgresearchgate.netnih.govcsic.esacs.org
Detailed research findings highlight the development of specific catalytic systems for this purpose. For example, studies have shown the effectiveness of Sn-In-MCM-41 catalysts in converting glucose and sucrose to this compound with notable yields. csic.esacs.org Another approach involves the oxidative esterification of glycerol to this compound using catalysts like Au-CuO/Sn-Beta. mdpi.com
The following table summarizes some research findings on this compound production from biomass-derived feedstocks:
| Feedstock | Catalyst | Conditions | This compound Yield | Source |
| Glucose | Sn-In-MCM-41 | Autoclave, various temps and times | 69.4% | csic.esacs.org |
| Sucrose | Sn-In-MCM-41 | Autoclave, various temps and times | 73.9% | csic.esacs.org |
| Glucose | γ-Al₂O₃ | In methanol | 34% | acs.org |
| Dihydroxyacetone | γ-Al₂O₃ | In methanol | 62% | acs.org |
| Glycerol | Au/USY zeolite | 160 °C, air, 47 bar pressure, 10 h | 73% (at 95% conv.) | nih.gov |
| Glycerol | Au-CuO/Sn-Beta | 363 K, 1.6 MPa O₂, 6 h | 59% | mdpi.com |
| Glucose | Fe–Sn/Beta zeolite | 220 ℃, 2 MPa N₂, 6 h | 67% | researchgate.net |
Contribution to Circular Economy Models
This compound plays a significant role in advancing circular economy models, particularly in the context of plastic waste reduction and resource utilization. One key area is the chemical recycling of biodegradable polymers like poly(lactic acid) (PLA). acs.orgbham.ac.uklsbu.ac.ukrsc.orgnih.gov PLA can be chemically degraded back into its constituent monomers or valuable chemicals like this compound through processes such as alcoholysis (specifically, methanolysis). acs.orgbham.ac.uklsbu.ac.ukrsc.orgnih.govmdpi.com
This chemical recycling approach allows for the recovery of valuable resources from end-of-life PLA products, diverting them from landfills or incineration and closing the loop in the material lifecycle. acs.orgbham.ac.ukrsc.orgmaximpactblog.com Research has demonstrated the effectiveness of various catalysts, including zinc(II) complexes, in facilitating the methanolysis of PLA to produce this compound under relatively mild conditions. acs.orgbham.ac.ukrsc.orgacs.org This regenerated this compound can then be used as a feedstock for the production of new PLA or other chemicals, contributing to a more sustainable and circular economy. acs.orgbham.ac.ukrsc.orgacs.org
Beyond plastic recycling, the production of this compound from renewable biomass resources also aligns with circular economy principles by utilizing agricultural waste and co-products, such as sugarcane bagasse or wheat straw, as feedstocks. maximpactblog.com This reduces reliance on finite fossil resources and adds value to waste streams.
Environmental Impact Assessment of this compound Processes
Assessing the environmental impact of this compound production and use is crucial for confirming its "green" credentials. Life cycle assessment (LCA) studies are employed to evaluate the environmental footprint of different production routes. csic.esacs.orgresearchgate.net These studies compare the environmental impacts of producing this compound via chemical synthesis from sugars or glycerol with traditional biochemical fermentation routes to lactic acid followed by esterification. csic.esacs.org
While this compound is generally considered to have a favorable environmental profile due to its biodegradability and low toxicity compared to many conventional solvents, a comprehensive environmental impact assessment would consider factors across its entire lifecycle, including raw material sourcing, production energy consumption, emissions, and end-of-life fate. marketresearchintellect.combiviture.comatamanchemicals.commarketresearchintellect.comcymitquimica.com Research continues to optimize production processes to minimize energy usage and waste generation, further enhancing the environmental sustainability of this compound.
Q & A
Basic Research Questions
Q. How is methyl lactate quantified in complex biological matrices using NMR spectroscopy?
- Methodology :
- 1H-NMR : Reference the methyl group resonance at δ=1.33 ppm for calibration. Use phase/baseline correction (e.g., MestReNova) and integrate 0.005 ppm-wide spectral bins, excluding regions with water/EDTA interference .
- 13C-NMR : For isotopomer analysis (e.g., [2,3-13C2]lactate), employ 13C NMR with DSS normalization and spectral deconvolution tools like MetaboLab .
- Validation : Compare 1H-13C HSQC results with gravimetric or quantitative 13C NMR to ensure accuracy .
Q. What are the best practices for detecting this compound in vivo using magnetic resonance spectroscopy (MRS)?
- Experimental Design :
- Use MEGA-PRESS editing (TE=140 ms, TR=2000 ms) to isolate lactate signals from macromolecular background. Position voxels to minimize cerebrospinal fluid interference .
- For muscle studies, exploit the methine doublet splitting (Δν=16–23 Hz), which correlates with creatine methylene splitting. Optimize forearm orientation relative to B₀ to enhance resolution .
Q. How can this compound synthesis from sustainable feedstocks be optimized?
- Approach :
- Catalyze carbohydrate conversion (e.g., algal residue) using acid/base catalysts under controlled temperature/pressure. Monitor carbon-based yields via GC-MS or HPLC .
- Compare reaction efficiency against ethyl lactate synthesis protocols, adjusting for methyl esterification kinetics .
Advanced Research Questions
Q. How do hydrogen bonding dynamics and solvent properties of this compound influence its applications in green chemistry?
- Computational Analysis :
- Perform Density Functional Theory (DFT) calculations to model intramolecular H-bonding vs. intermolecular interactions. Validate with classical molecular dynamics (MD) simulations using forcefields calibrated for phase equilibria .
- Use Monte Carlo/Gibbs ensemble simulations to predict vapor-liquid equilibria in absence of experimental data .
Q. What metabolic pathways link this compound to the Warburg effect in immune cells?
- Experimental Workflow :
- Treat THP-1 cells with LPS (5–20 ng/mL) to induce TLR-4-mediated glycolysis. Measure lactate via enzymatic assays or 1H-NMR.
- Inhibit pathways with dichloroacetate (DCA) or methyl pyruvate; use polymyxin B to block LPS-TLR4 binding. Analyze oxygen consumption (Seahorse Analyzer) and mitochondrial membrane potential (JC-1 staining) .
Q. How can transient lactate dynamics in acute hypoxia be modeled using impulse response functions?
- Data Analysis :
- Segment MRS data into 200-s intervals during normoxia-hypoxia transitions. Fit lactate doublets using Gaussian models and reference water signals for quantification.
- Apply linear systems theory to derive impulse response functions, accounting for T2* effects via NAA linewidth analysis .
Q. What are the challenges in reconciling contradictory lactate measurements across NMR and LC-MS platforms?
- Conflict Resolution :
- NMR Limitations : Macromolecular background (e.g., lipids at δ=1.33 ppm) may inflate lactate signals. Use editing pulses (MEGA-PRESS) or orthogonal PLS-DA to isolate true lactate contributions .
- LC-MS Pitfalls : Ion suppression in complex matrices requires SPE cleanup. Cross-validate with stable isotope tracers (e.g., [U-13C3]lactate) .
Methodological Considerations
Q. How do T1/T2 relaxation times affect lactate quantification in muscle post-exercise?
- Protocol :
- Use inversion recovery (TR=4 s) to measure T1: ~1.2 s (methyl) vs. 1.7 s (methine). For T2, acquire spectra at TE=100–140 ms; avoid longer TE due to signal decay .
- Correct for lactate clearance rates during recovery using exponential fitting .
Q. What computational tools predict transition-state interactions in this compound catalysis?
- Simulation Framework :
- Apply QM/MM MD to model methyl transfer reactions (e.g., catechol-O-methyltransferase). Compare free-energy profiles with aqueous-phase analogues to identify enzymatic stabilization mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
